Hsd17B13-IN-26
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25F5N6O3S |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
2,6-difluoro-3-[1-methyl-6-[2-(2-methylpropyl)-4-methylsulfonylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C22H25F5N6O3S/c1-11(2)7-12-10-32(37(4,35)36)5-6-33(12)21-28-9-14-18(30-31(3)20(14)29-21)13-8-15(22(25,26)27)17(24)19(34)16(13)23/h8-9,11-12,34H,5-7,10H2,1-4H3 |
InChI Key |
CIFWAMHTHSDRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, sparking significant interest in the development of small molecule inhibitors.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized compound BI-3231 as a representative example.
Core Mechanism of HSD17B13 and its Inhibition
HSD17B13 is an enzyme involved in the metabolism of steroids, fatty acids, and retinol.[4] It is localized to lipid droplets within hepatocytes.[2] The precise physiological substrates and the full extent of its biological functions are still under active investigation. However, its upregulation in NAFLD suggests a role in hepatic lipid accumulation.[2]
The therapeutic rationale for inhibiting HSD17B13 is based on the observation that its enzymatic activity contributes to the pathogenesis of liver disease. Inhibition of HSD17B13 is expected to mimic the protective effects observed in individuals with loss-of-function genetic variants. The primary mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity.
Quantitative Data on HSD17B13 Inhibition
The following table summarizes the in vitro potency of the selective HSD17B13 inhibitor, BI-3231.
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 | |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 13 |
Signaling Pathways and Proposed Mechanisms of Action
Inhibition of HSD17B13 is thought to impact several key pathways involved in liver pathophysiology.
Retinol Metabolism and Hepatic Stellate Cell Activation
HSD17B13 is implicated in retinol (Vitamin A) metabolism within the liver. It is proposed to catalyze the conversion of retinol to retinaldehyde.[4] An accumulation of retinyl esters in hepatic stellate cells (HSCs) is associated with their activation, a key event in the development of liver fibrosis. By inhibiting HSD17B13, the production of retinaldehyde may be reduced, thereby preventing HSC activation and subsequent fibrosis.
Lipid Metabolism and Steatosis
HSD17B13 is associated with lipid droplets and its expression is upregulated in NAFLD.[2] It is thought to play a role in hepatic lipid accumulation. Mechanistically, HSD17B13 may influence the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis.[4] By inhibiting HSD17B13, the lipogenic activity in hepatocytes may be reduced, leading to a decrease in hepatic steatosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further research.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
-
Objective: To identify small molecule inhibitors of HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 protein is purified.
-
An enzymatic assay is established using a known substrate, such as estradiol, and the cofactor NAD+.
-
The conversion of the substrate is monitored, often by measuring the production of NADH, which can be detected by fluorescence or luminescence.
-
A library of chemical compounds is screened in a high-throughput format (e.g., 384- or 1536-well plates).
-
Compounds that significantly reduce the enzymatic activity are identified as "hits."
-
Hit compounds are then subjected to dose-response analysis to determine their IC50 values.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of an inhibitor with HSD17B13 in a cellular context.
-
Methodology:
-
Hepatocytes are treated with the HSD17B13 inhibitor or a vehicle control.
-
The cells are lysed, and the lysate is divided into aliquots.
-
Aliquots are heated to a range of temperatures.
-
The soluble fraction of the lysate is separated from the precipitated proteins by centrifugation.
-
The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NAFLD and NASH. The mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, which is believed to ameliorate liver injury by impacting lipid and retinol metabolism, thereby reducing steatosis and preventing the activation of fibrogenic pathways. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools to further elucidate the biological functions of HSD17B13 and to advance novel therapies for chronic liver disease. Further research is warranted to fully understand the intricate signaling pathways governed by HSD17B13 and the long-term consequences of its inhibition.
References
- 1. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective HSD17B13 Inhibitor: A Comprehensive Technical Guide on BI-3231
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of BI-3231, a potent and selective chemical probe for HSD17B13, intended to serve as a valuable resource for researchers in the field. While the specific compound "Hsd17B13-IN-26" is not publicly documented, BI-3231 represents a well-characterized tool for studying the biological function and therapeutic potential of HSD17B13 inhibition.
Chemical Structure and Properties of BI-3231
BI-3231 is a novel small molecule inhibitor of HSD17B13. Its chemical and physical properties are summarized in the tables below.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-1,3-diazinane-2,4-dione |
| Molecular Formula | C₁₆H₁₄F₂N₄O₃S |
| Molecular Weight | 380.37 g/mol |
| CAS Number | 2894848-07-6 |
| SMILES | O=C(N(CC)C(C(C)=C1)=O)N1CC2=NN=C(C3=C(F)C(O)=C(F)C=C3)S2 |
| InChI Key | XKDHFIPNTTUSIA-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Good water solubility. Sparingly soluble in DMSO (1-10 mg/ml).[1] |
| Permeability | Good permeability[2] |
| Metabolic Stability | Medium metabolic stability in human and mouse hepatocytes. High metabolic stability in liver microsomes.[2] |
Biological Activity
BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. Its inhibitory activity has been characterized in both biochemical and cellular assays. On-target binding has been confirmed using thermal shift assays.[2][3]
In Vitro Inhibitory Activity
| Target | Assay Type | IC₅₀ | Kᵢ |
| Human HSD17B13 | Enzymatic | 1 nM[4] | 0.7 nM[1][5] |
| Mouse HSD17B13 | Enzymatic | 13 nM[4] | - |
| Human HSD17B13 | Cellular (HEK293) | 11 ± 5 nM | - |
BI-3231 exhibits excellent selectivity for HSD17B13 over the closely related homolog HSD17B11 (IC₅₀ > 10 µM).[6] Interestingly, the binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD⁺, indicating an uncompetitive mode of inhibition with respect to NAD⁺.[2][3]
Experimental Protocols
Biochemical HSD17B13 Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro potency of inhibitors against purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD⁺ (cofactor)
-
Test compound (e.g., BI-3231)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Detection reagent (e.g., NAD-Glo™ Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme, estradiol, and NAD⁺ in assay buffer to the wells.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Estradiol
-
Test compound (e.g., BI-3231)
-
384-well cell culture plates
-
LC-MS/MS system for estrone detection
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in DMSO and add them to the cells.
-
Incubate the cells with the compound for a short period (e.g., 30 minutes) at 37°C.
-
Add estradiol to the wells to initiate the enzymatic reaction within the cells.
-
Incubate for a suitable time (e.g., 3 hours) at 37°C.
-
Collect the cell supernatant.
-
Analyze the concentration of the product, estrone, in the supernatant using a validated LC-MS/MS method.
-
Calculate the percent inhibition of estrone formation at each compound concentration and determine the cellular IC₅₀ value.
Signaling Pathways and Mechanisms
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[7] The enzyme is involved in hepatic lipid metabolism, and its inhibition is thought to be protective against liver damage.
Proposed HSD17B13 Signaling in NAFLD
The diagram below illustrates the proposed role of HSD17B13 in the progression of NAFLD. In the liver, the transcription factor SREBP-1c, a key regulator of lipogenesis, induces the expression of HSD17B13. HSD17B13, in turn, is thought to promote lipid accumulation and the formation of lipid droplets, contributing to steatosis. By inhibiting HSD17B13, compounds like BI-3231 can potentially disrupt this pathological process.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of HSD17B13 inhibitors like BI-3231.
Caption: A generalized workflow for HSD17B13 inhibitor development.
Conclusion
BI-3231 is a valuable, well-characterized chemical probe for interrogating the biology of HSD17B13. Its high potency, selectivity, and demonstrated cellular activity make it an excellent tool for in vitro and potentially in vivo studies aimed at understanding the role of HSD17B13 in liver disease and for validating this enzyme as a therapeutic target. This guide provides a comprehensive summary of its properties and the methodologies used for its characterization, which should aid researchers in designing and interpreting their experiments.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Hsd17B13-IN-26: A Technical Overview of Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a range of liver diseases, including non-alcoholic steatohepatitis (NASH), metabolic dysfunction-associated steatohepatitis (MASH), and liver fibrosis.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression.[1][4] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. This technical guide focuses on Hsd17B13-IN-26, a potent inhibitor of HSD17B13, detailing its binding affinity, target engagement, and the experimental protocols used for its characterization. This compound is an exemplified compound (Example 26) from a patent application by Enanta Pharmaceuticals.[1][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Substrate | IC50 (µM) |
| Biochemical Assay | Recombinant Human HSD17B13 | Not Specified | < 0.1[5] |
| Cellular Assay | HSD17B13 (overexpressed in HEK293T cells) | Not Specified | < 0.1[5] |
Experimental Protocols
A detailed understanding of the methodologies used to assess the binding and activity of Hsd17B13 inhibitors is crucial for the interpretation of the data and the design of future experiments.
Recombinant Enzyme Inhibition Assay (Rapid-Fire Mass Spectrometry)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HSD17B13.
-
Enzyme and Substrates : The assay utilizes recombinant human HSD17B13. While the specific substrate for the testing of this compound was not detailed, typical substrates used in HSD17B13 assays include estradiol or leukotriene B4 (LTB4).[6][7] The cofactor NAD+ is also required for the enzymatic reaction.[7]
-
Assay Principle : The enzyme, substrate, cofactor, and test compound (this compound) are incubated together. The enzymatic reaction, the conversion of the substrate to its product, is then quenched.
-
Detection Method : Rapid-Fire Mass Spectrometry (RF/MS) is employed for high-throughput detection of the product formed.[5][7] This technique allows for rapid analysis of the reaction mixture, quantifying the amount of product and thereby the extent of enzyme inhibition.
-
Data Analysis : The concentration of the inhibitor that reduces the enzyme activity by 50% is determined and reported as the IC50 value.
Cellular Target Engagement Assay
This assay confirms that the inhibitor can access and engage its target within a cellular context.
-
Cell Line : Human Embryonic Kidney 293T (HEK293T) cells are engineered to stably overexpress human HSD17B13.[5][6]
-
Assay Principle : The engineered cells are treated with varying concentrations of the test compound. A suitable substrate, such as estradiol, is then added to the cells.[6]
-
Detection Method : After a defined incubation period, the cells are lysed, and the amount of product formed is quantified using Rapid-Fire Mass Spectrometry (RF/MS).[5]
-
Data Analysis : The IC50 value is calculated, representing the concentration of the inhibitor that achieves 50% inhibition of HSD17B13 activity within the cells.
Visualizations
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of this compound.
Cellular Target Engagement Workflow
References
- 1. drughunter.com [drughunter.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. origene.com [origene.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of HSD17B13 Inhibition
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-26" is not publicly available. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibition by summarizing available data for two representative investigational inhibitors: the small molecule BI-3231 and the small interfering RNA (siRNA) therapeutic rapirosiran .
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] These genetic findings have highlighted HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3][5] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.[6]
Pharmacokinetics of HSD17B13 Inhibitors
The pharmacokinetic profiles of HSD17B13 inhibitors vary significantly based on their modality (e.g., small molecule vs. siRNA). Below are summaries for BI-3231 and rapirosiran.
BI-3231 (Small Molecule Inhibitor)
BI-3231 is a potent and selective small molecule inhibitor of HSD17B13.[3][5] Its pharmacokinetic properties have been characterized in preclinical in vitro and in vivo models.
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of BI-3231
| Parameter | Species | Value | Reference |
| In Vitro Properties | |||
| Hepatocyte Stability (% QH) | Human / Mouse | 58 / 57 | [7] |
| Plasma Protein Binding (%) | Human / Mouse | 96.9 / 91.9 | [7] |
| In Vivo Mouse PK | |||
| Clearance (% QH) | Mouse | 126.7 | [7] |
| Volume of Distribution (Vss) | Mouse | 1.4 L/kg | [7] |
| Mean Residence Time (IV) | Mouse | 0.2 h | [7] |
| Tmax (Oral) | Mouse | 0.25 h | [7] |
| Oral Bioavailability (F) | Mouse | 10% | [1][7] |
| In Vivo Rat PK | |||
| Clearance | Rat | Biphasic and rapid | [8] |
QH = Hepatic Blood Flow
In vivo pharmacokinetic studies in rodents revealed that BI-3231 has a more rapid plasma clearance than predicted from in vitro hepatocyte studies.[5][9] Despite its rapid clearance from plasma, BI-3231 shows significant accumulation and retention in the liver, the primary site of target engagement.[5][10] This extensive liver distribution is a desirable characteristic for a drug targeting a hepatic enzyme.[5]
Rapirosiran (siRNA Therapeutic)
Rapirosiran is an N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) designed to specifically target and degrade HSD17B13 mRNA in hepatocytes.[11][12]
Table 2: Clinical Pharmacokinetic Parameters of Rapirosiran
| Parameter | Population | Observation | Reference |
| Plasma Concentration | Healthy Adults | Declined rapidly by 24 hours post-dose | [11] |
| Excretion | Healthy Adults | 17% - 37% of the dose excreted in urine | [11] |
The GalNAc conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor, leading to efficient uptake in the liver.
Pharmacodynamics of HSD17B13 Inhibition
The pharmacodynamic effects of HSD17B13 inhibitors are assessed by measuring target engagement (i.e., reduction in HSD17B13 levels or activity) and downstream effects on biomarkers of liver health.
BI-3231
In vitro studies have demonstrated that BI-3231 can reduce the lipotoxic effects of palmitic acid in both human and mouse hepatocytes.[2] Treatment with BI-3231 resulted in decreased triglyceride accumulation, improved cell proliferation and differentiation, and increased mitochondrial respiratory function.[2]
Rapirosiran
A Phase 1 clinical trial evaluated the pharmacodynamics of rapirosiran in adults with MASH.[11]
Table 3: Pharmacodynamic Effects of Rapirosiran in MASH Patients
| Endpoint | Dose Group | Result | Reference |
| Liver HSD17B13 mRNA | 400 mg | Median reduction of 78% at 6 months | [11] |
These results demonstrate a robust and dose-dependent reduction of the target mRNA in the liver, confirming the mechanism of action for this RNA interference therapeutic.[11]
Experimental Protocols and Methodologies
In Vivo Pharmacokinetics of BI-3231 in Mice
-
Objective: To determine the pharmacokinetic profile and tissue distribution of BI-3231.
-
Methodology:
-
A single dose of BI-3231 was administered to mice either intravenously (1.9 mg/kg) or orally (19 mg/kg).[7]
-
Blood samples were collected at various time points post-administration.
-
For tissue distribution, mice were administered a single oral dose (50 µmol/kg), and plasma and liver tissue were collected over 72 hours.[10]
-
The concentration of BI-3231 in plasma and liver homogenates was quantified using an appropriate analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters were calculated from the concentration-time data.
-
Phase 1 Clinical Trial of Rapirosiran (ALN-HSD-001)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of rapirosiran.[11]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study in two parts.[11]
-
Part A Methodology (Healthy Adults):
-
Part B Methodology (MASH Patients):
Visualizations: Pathways and Workflows
References
- 1. Pardon Our Interruption [opnme.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of Hsd17B13 Inhibition in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, liver-specific therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. A member of the HSD17B superfamily, this lipid droplet-associated enzyme is paradoxically linked to disease progression through its enzymatic activity. Landmark human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. This protective effect has spurred the development of HSD17B13 inhibitors as a promising therapeutic strategy. This guide provides an in-depth overview of the molecular pathways, the impact of inhibition on lipid metabolism, and key experimental protocols for investigating HSD17B13.
HSD17B13: A Lipid Droplet-Associated Enzyme
HSD17B13 is a protein predominantly expressed in hepatocytes and localizes to the surface of lipid droplets (LDs), organelles central to lipid storage and metabolism.[1][2] While its precise endogenous substrate remains a subject of investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3][4] This enzymatic function is dependent on its localization to lipid droplets.[4] Unlike other genetic risk factors for NAFLD that increase disease risk, inactivating variants of HSD17B13 are protective, making its inhibition a focal point for drug development.[2][5]
Genetic Evidence for the Protective Role of HSD17B13 Inactivation
The primary impetus for targeting HSD17B13 comes from large-scale human genome-wide association studies (GWAS). The most well-characterized variant, rs72613567, creates a splice variant that results in a truncated, inactive protein.[1] Individuals carrying this variant show a significantly lower risk of developing severe liver disease.
| Genetic Variant | Population | Associated Protection | Odds Ratio (OR) / Hazard Ratio (HR) |
| rs72613567 (TA allele) | European Descent | Reduced risk of NASH cirrhosis (heterozygotes) | OR: 0.74 |
| European Descent | Reduced risk of NASH cirrhosis (homozygotes) | OR: 0.51 | |
| European Descent | Reduced risk of alcoholic cirrhosis (heterozygotes) | OR: 0.58 | |
| European Descent | Reduced risk of alcoholic cirrhosis (homozygotes) | OR: 0.27 | |
| rs6834314 (G allele) | Multi-ethnic Asian | Lower odds of NASH | P < 0.05 |
| Multi-ethnic Asian | Lower incidence of liver-related complications | HR: 0.01 |
Table 1: Summary of key human genetic studies showing the protective effect of HSD17B13 loss-of-function variants. Data compiled from multiple sources.[1][6]
Molecular Pathways and Regulation
The expression of HSD17B13 is intricately linked to key regulators of hepatic lipogenesis. The nuclear receptor Liver X receptor-α (LXR-α) induces HSD17B13 expression via the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[1][7] In turn, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that could potentially drive hepatic lipid accumulation under conditions of metabolic stress.[1] Conversely, activation of PPARα, which promotes fatty acid oxidation, suppresses HSD17B13 expression.[1]
Effects of HSD17B13 Activity on Lipid Metabolism
Preclinical Models: A Tale of Contradiction
While human genetics provide a clear direction, preclinical animal models have yielded complex and sometimes conflicting results. Overexpression of HSD17B13 in the livers of mice consistently promotes fat accumulation and exacerbates diet-induced steatosis.[8] However, studies using HSD17B13 knockout (KO) mice have not uniformly replicated the protective phenotype seen in humans, with some studies showing no protection from diet-induced liver injury and others even suggesting that a deficiency can trigger steatosis and inflammation.[9][10][11] These discrepancies may highlight differences in lipid metabolism between species or suggest that the human loss-of-function variants may have effects beyond simple inactivation.[10]
| Model | Key Findings (vs. Control) |
| Adenovirus-mediated Overexpression (Mouse) | Induced fatty liver; Increased hepatic triglycerides.[8] |
| HSD17B13 Knockout (Mouse) | Increased hepatic triglyceride concentration; Increased expression of fatty acid synthesis proteins (FAS, ACC1, SCD1).[9] |
| HSD17B13 Knockout on High-Fat Diet (Mouse) | No difference in hepatic triglycerides or steatosis scores compared to wild-type.[10] |
Table 2: Conflicting results from preclinical mouse models studying HSD17B13 function.
Pharmacological Inhibition
The development of selective HSD17B13 inhibitors allows for a more direct assessment of the therapeutic hypothesis. BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13.[12] In vitro studies using this inhibitor have begun to clarify the effects of blocking HSD17B13's enzymatic activity.
| Experimental System | Treatment | Key Quantitative Effects |
| Human and Mouse Hepatocytes (in vitro) | Lipotoxic stress (palmitic acid) + BI-3231 | Significantly decreased triglyceride accumulation. |
| Human and Mouse Hepatocytes (in vitro) | BI-3231 | Increased mitochondrial respiratory function. |
Table 3: In vitro effects of the HSD17B13 inhibitor BI-3231 on hepatocyte lipid metabolism. Data from multiple sources.[13]
Emerging Mechanisms: Beyond Triglycerides
Recent research suggests the protective effects of HSD17B13 inhibition may extend beyond simple triglyceride accumulation.
-
Phospholipid Metabolism: The rs72613567 variant has been associated with increased concentrations of hepatic phospholipids, including phosphatidylcholines and phosphatidylethanolamines, which are crucial for lipid droplet membrane integrity.[1]
-
Pyrimidine Catabolism: A study linked the protection from fibrosis conferred by the rs72613567 variant to decreased pyrimidine catabolism, suggesting a novel mechanism of action.[14]
Key Experimental Protocols
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to quantify the enzymatic activity of HSD17B13 and to assess the impact of genetic variants or inhibitors.
Methodology:
-
Cell Culture & Transfection: HEK293 cells are transiently transfected with plasmids encoding wild-type HSD17B13, a mutant variant, or an empty vector control.
-
Substrate Addition: After 24 hours, the culture medium is replaced with medium containing all-trans-retinol (e.g., 2-5 µM). Cells are incubated for 6-8 hours.
-
Retinoid Extraction: Cells and media are harvested. Retinoids are extracted using a solvent partition method (e.g., with hexane).
-
Quantification: The extracted retinoids (retinol, retinaldehyde, retinoic acid) are separated and quantified by High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Enzymatic activity is calculated based on the amount of retinaldehyde produced, normalized to total protein concentration, and expressed relative to the control.[15]
In Vitro Hepatocyte Lipotoxicity Model
This model simulates the cellular stress of NAFLD and is used to test the efficacy of HSD17B13 inhibitors.
Methodology:
-
Cell Culture: Plate hepatocytes (e.g., L02, HepG2, or primary hepatocytes) in appropriate culture vessels.
-
Induction of Lipotoxicity: Treat cells with a high concentration of free fatty acids (e.g., 400 µM oleic acid or palmitic acid) for 24 hours to induce lipid droplet accumulation and cellular stress.
-
Inhibitor Treatment: Co-incubate or pre-incubate cells with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.
-
Endpoint Analysis:
-
Lipid Accumulation: Fix cells and stain for neutral lipids using Nile Red or Oil Red O. Quantify lipid content via fluorescence microscopy or by extracting and measuring intracellular triglycerides.[8]
-
Cell Viability: Assess cytotoxicity using assays such as MTT or LDH release.
-
Gene Expression: Analyze the expression of genes related to inflammation and fibrosis (e.g., IL-6, TNFα, COL1A1) by qPCR.
-
AAV-Mediated HSD17B13 Overexpression in Mice
This in vivo model is used to study the pathogenic role of elevated HSD17B13 levels.
Methodology:
-
Vector Administration: Inject mice (e.g., C57BL/6) via the tail vein with an adeno-associated virus serotype 8 (AAV8) vector carrying the Hsd17b13 gene or a control vector (e.g., AAV8-GFP). AAV8 has a strong tropism for the liver.
-
Dietary Challenge: Place mice on a high-fat diet (HFD) for a specified period (e.g., 6-12 weeks) to induce metabolic stress.
-
Monitoring: Monitor body weight and food intake. Collect blood periodically to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as plasma lipids.
-
Terminal Analysis: At the end of the study, harvest liver tissue for:
-
Histology: H&E and Sirius Red staining to assess steatosis and fibrosis.
-
Biochemical Analysis: Measure hepatic triglyceride and cholesterol content.
-
Gene/Protein Expression: Analyze levels of HSD17B13 and markers of lipogenesis, inflammation, and fibrosis.[8]
-
Conclusion and Future Outlook
The inhibition of HSD17B13 represents a highly promising, genetically validated strategy for the treatment of NAFLD and NASH. While its precise physiological role is still being fully elucidated, the strong protective effect of loss-of-function mutations in humans provides a compelling rationale for its therapeutic targeting. Pharmacological inhibitors have successfully demonstrated the ability to reduce hepatocyte lipid accumulation in vitro. Future research will need to bridge the gap between the conflicting preclinical mouse data and the clear human genetic evidence, further define the enzyme's endogenous substrates, and progress potent, selective inhibitors into clinical trials to validate their efficacy in patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pnas.org [pnas.org]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HSD17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde. This activity is implicated in hepatic lipid metabolism and inflammation. This technical guide provides an in-depth analysis of the effect of inhibiting HSD17B13's retinol dehydrogenase activity, with a focus on the well-characterized inhibitor BI-3231 as a primary example, due to the lack of publicly available data on a compound designated as "Hsd17B13-IN-26." This document details the quantitative effects of inhibition, experimental protocols for assessing RDH activity, and the signaling pathways influenced by HSD17B13.
Introduction to HSD17B13 and its Retinol Dehydrogenase Function
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcohol-related liver disease, and hepatocellular carcinoma.[2] One of the key enzymatic functions of HSD17B13 is the NAD+-dependent oxidation of retinol (Vitamin A) to retinaldehyde, the first and rate-limiting step in retinoic acid synthesis.[3] Retinoids are crucial regulators of gene expression and are involved in various cellular processes, including lipid metabolism and inflammation.[2] The retinol dehydrogenase activity of HSD17B13 links the enzyme to these critical pathways in the liver.[1][3]
Quantitative Analysis of HSD17B13 Inhibition
While information on "this compound" is not available in the public domain, research on other potent and selective inhibitors provides valuable insights into the therapeutic potential of targeting HSD17B13's retinol dehydrogenase activity. BI-3231 is a well-characterized, potent, and selective inhibitor of HSD17B13.[4][5][6]
The inhibitory potency of BI-3231 against HSD17B13 has been quantified using various substrates, including retinol. The following table summarizes the available quantitative data for BI-3231 and other inhibitors.
| Inhibitor | Target | Substrate | IC50 | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | [4] |
| Mouse HSD17B13 | Estradiol | 14 nM | [4] | |
| Human HSD17B13 | Retinol | 2.4 ± 0.1 µM | [5] | |
| HSD17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 µM | [7] |
| HSD17B13 | Leukotriene B3 | < 1 µM | [7] | |
| HSD17B13-IN-95 | HSD17B13 | Estradiol | < 0.1 µM | [8] |
Experimental Protocols for Assessing Retinol Dehydrogenase Activity
A robust and reproducible assay is critical for evaluating the efficacy of HSD17B13 inhibitors on its retinol dehydrogenase activity. A widely used method is a cell-based assay utilizing HEK293 cells transfected with an HSD17B13 expression vector.[3]
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is adapted from Ma et al., Hepatology, 2019.[3]
Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells expressing HSD17B13.
Materials:
-
HEK293 cells
-
HSD17B13 protein expression vector
-
Empty vector (for control)
-
RDH10 expression vector (as a positive control)
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans-retinol
-
High-performance liquid chromatography (HPLC) system
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Transfect cells with the HSD17B13 expression vector, empty vector, or RDH10 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Retinol Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing all-trans-retinol (e.g., 2-5 µM).
-
Incubate the cells for 8 hours.
-
-
Sample Collection and Preparation:
-
After incubation, collect both the cells and the culture medium.
-
Lyse the cells to extract intracellular retinoids and proteins.
-
Perform a protein quantification assay on the cell lysates.
-
-
Retinoid Quantification by HPLC:
-
Extract retinoids (retinaldehyde and retinoic acid) from the cell lysates and culture medium.
-
Analyze the extracted samples using an HPLC system equipped with a suitable column and UV detector to quantify the levels of retinaldehyde and retinoic acid.
-
-
Data Analysis:
-
Normalize the levels of synthesized retinaldehyde and retinoic acid to the total protein concentration in each sample.
-
Compare the retinoid levels in cells transfected with the HSD17B13 vector to those transfected with the empty vector and the RDH10 positive control.
-
Biochemical Assay for HSD17B13 Activity
For more direct measurement of enzyme kinetics and inhibitor potency, a biochemical assay using purified recombinant HSD17B13 protein can be employed.
Objective: To measure the enzymatic activity of purified HSD17B13 and determine the IC50 of inhibitors.
Materials:
-
Purified recombinant human HSD17B13 protein.[9]
-
NAD+
-
Substrate (e.g., retinol, estradiol)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)
-
Test inhibitor (e.g., BI-3231)
-
Detection system to measure NADH production (e.g., NAD-Glo™ Assay).[10]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the substrate.
-
Add the purified HSD17B13 enzyme to initiate the reaction.
-
To determine inhibitor potency, pre-incubate the enzyme with varying concentrations of the test inhibitor before adding the substrate.
-
Monitor the production of NADH over time using a luminescent or fluorescent plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
Signaling Pathways and Biological Context
The retinol dehydrogenase activity of HSD17B13 is integrated into a complex network of signaling pathways that regulate hepatic lipid metabolism and inflammation.
HSD17B13's retinol dehydrogenase activity leads to the production of retinoic acid, a ligand for nuclear receptors RAR/RXR, which in turn regulate the expression of genes involved in lipid homeostasis.[2] Furthermore, HSD17B13, particularly through its dimerization and formation of liquid-liquid phase separations (LLPS), promotes the biosynthesis of platelet-activating factor (PAF).[11][12] PAF, through its receptor (PAFR) and the STAT3 signaling pathway, upregulates fibrinogen expression, leading to increased leukocyte adhesion and hepatic inflammation.[11][12]
The characterization of a novel HSD17B13 inhibitor targeting its retinol dehydrogenase activity typically begins with in vitro biochemical assays to determine its potency (IC50) using purified enzyme. This is followed by cell-based assays to confirm its activity in a cellular context by measuring the reduction in retinol metabolite production. Subsequent experiments can then explore the downstream consequences of this inhibition on gene expression and other cellular functions.
Conclusion
Inhibition of the retinol dehydrogenase activity of HSD17B13 represents a promising therapeutic strategy for the treatment of chronic liver diseases. The availability of potent and selective inhibitors like BI-3231, coupled with robust experimental protocols, provides the necessary tools for researchers and drug developers to further investigate the role of HSD17B13 in liver pathophysiology and to advance novel therapeutics towards clinical application. Future research should focus on elucidating the full spectrum of HSD17B13's substrates and its precise role in the intricate network of hepatic metabolic and inflammatory pathways.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. origene.com [origene.com]
- 10. enanta.com [enanta.com]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing HSD17B13 Inhibition: A Technical Guide to Modulated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As a liver-specific, lipid droplet-associated protein, HSD17B13 plays a pivotal role in hepatic lipid and retinol metabolism. While public domain information on the specific inhibitor "Hsd17B13-IN-26" is not available, this guide focuses on the cellular pathways modulated by the inhibition or loss-of-function of HSD17B13, reflecting the therapeutic mechanism of such a compound. Genetic studies have robustly shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, validating its potential for therapeutic intervention.[1][2][3] This document provides an in-depth overview of the key pathways, quantitative data from relevant studies, and detailed experimental protocols to support ongoing research and development efforts.
Core Cellular Pathways Modulated by HSD17B13
HSD17B13 is intrinsically linked to several key cellular processes within the hepatocyte. Its inhibition is expected to reverse or mitigate the pathological effects associated with its overexpression in NAFLD.
Hepatic Lipogenesis and Lipid Droplet Dynamics
Overexpression of HSD17B13 is associated with increased size and number of lipid droplets (LDs) in hepatocytes.[3] It participates in a positive feedback loop with Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][4] The liver X receptor α (LXRα) can induce HSD17B13 expression in an SREBP-1c-dependent manner.[4][5] In turn, HSD17B13 promotes the maturation of SREBP-1c, amplifying the lipogenic signal and contributing to lipid accumulation.[1][4] Furthermore, HSD17B13 acts as a binding protein for adipose triglyceride lipase (ATGL), facilitating the interaction between CGI-58 and ATGL on lipid droplets, which influences lipolysis.[6]
Retinol Metabolism
HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[3][5][6] This function is crucial as hepatic retinoid levels are inversely correlated with NAFLD severity.[3] Loss-of-function variants of HSD17B13 lead to a loss of this enzymatic activity.[3] This contrasts with the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant, which impairs the release of retinyl esters from hepatic stellate cells (HSCs), leading to retinol retention.[3] The inhibition of HSD17B13's RDH activity is a key mechanism by which it may confer protection against liver disease.
Inflammation and Hepatocyte Injury
Elevated HSD17B13 levels are linked to hepatocyte injury and inflammation. In cellular models, overexpression of HSD17B13 led to increased mRNA levels of pro-inflammatory markers such as Interleukin 6 (IL-6), C-X-C motif chemokine ligand 3 (CXCL3), and Transforming growth factor-beta 1 (TGF-β1).[7] This suggests that HSD17B13 contributes to the inflammatory environment characteristic of NASH, potentially through an IL-6 dependent pathway.[7] Consequently, inhibiting HSD17B13 is expected to reduce the expression of these inflammatory mediators.
Quantitative Data Summary
The protective effects of HSD17B13 loss-of-function have been quantified in numerous human genetic studies. The rs72613567:TA variant is a well-characterized splice variant that results in a truncated, non-functional protein.[2]
Table 1: Association of HSD17B13 rs72613567:TA Variant with Risk of Liver Disease
| Population Cohort | Condition | Risk Reduction (Heterozygotes) | Risk Reduction (Homozygotes) | Citation |
|---|---|---|---|---|
| European & Hispanic | Alcoholic Liver Disease (ALD) | 42% | 53% | [6][8] |
| European & Hispanic | Non-alcoholic Fatty Liver Disease (NAFLD) | 17% | 30% |[6][8] |
Table 2: Effect of HSD17B13 Variants on Liver Enzymes and Disease Severity
| Variant | Effect | Observation | Citation |
|---|---|---|---|
| rs72613567:TA | Reduced Liver Enzymes | Associated with lower Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. | [1][6][8] |
| rs72613567:TA | Reduced NASH Odds | Associated with lower odds of non-alcoholic steatohepatitis (NASH) in multi-ethnic Asian cohorts. | [9] |
| rs72613567:TA | Reduced Hepatocyte Ballooning | Associated with lower grade of hepatocyte ballooning in ethnic Chinese patients. | [9] |
| rs6834314:G | Reduced NASH Odds | Associated with lower odds of NASH in multi-ethnic Asian cohorts. |[9] |
Experimental Protocols & Methodologies
Investigating the cellular pathways modulated by HSD17B13 inhibition involves a range of molecular and cellular biology techniques.
Cell Culture and Transfection
-
Cell Lines: Human hepatoma cell lines such as HepG2, Huh7, or L02 are commonly used.[5][7] Human hepatic stellate cells (HSCs), like LX2, are used for co-culture experiments to study fibrosis.[10]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Transfection: To study the effects of overexpression, plasmids containing full-length or truncated HSD17B13 cDNA are transfected into cells using standard lipid-based transfection reagents (e.g., Lipofectamine). For knockdown studies, small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting HSD17B13 are used.
-
Lipid Loading: To mimic steatotic conditions, cells are often treated with oleic acid (e.g., 400 µM for 24 hours) to induce lipid droplet formation.[2]
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify mRNA expression levels of HSD17B13 and downstream pathway targets (e.g., IL-6, TGF-β1, Col1a1).
-
Protocol:
-
RNA Extraction: Total RNA is isolated from cultured cells or liver tissue using a TRIzol-based method or commercial kits.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The qRT-PCR reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB). The relative expression is calculated using the 2-ΔΔCt method.
-
Genotyping Assay
-
Objective: To identify HSD17B13 variants like rs72613567 in patient cohorts.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples.
-
Genotyping: TaqMan probe-based assays are commonly used. The assay consists of a genotyping master mix, a specific probe assay mix for the target SNP (e.g., C_15875080_10 for HSD17B13), and ~40 ng of genomic DNA.[11]
-
Analysis: The reaction is run on a real-time PCR instrument, and genotypes are determined by the allelic discrimination software.
-
Workflow for Assessing HSD17B13 Inhibitor Efficacy
The following workflow can be used to test a novel inhibitor like this compound.
Conclusion
Inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of NAFLD and NASH. The mechanism of action is multifaceted, involving the modulation of hepatic lipogenesis through the SREBP-1c pathway, the alteration of retinol metabolism via its retinol dehydrogenase activity, and the suppression of pro-inflammatory signaling cascades. By down-regulating these key pathways, HSD17B13 inhibitors can potentially halt the progression from simple steatosis to more advanced liver disease. The data from human genetic studies provide a strong rationale for the continued development of targeted therapeutics, such as small molecule inhibitors and RNAi agents, aimed at this critical lipid droplet-associated protein.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13: A Promising Therapeutic Target for NAFLD and NASH - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity. This technical guide provides an in-depth overview of HSD17B13's role in NAFLD/NASH pathogenesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Its expression is significantly upregulated in patients with NAFLD.[2][3] While its precise physiological functions are still under investigation, compelling evidence points to its involvement in lipid metabolism, particularly retinol metabolism, and the progression of liver disease.[4][5]
The discovery that genetic variants leading to a loss of HSD17B13 function protect against chronic liver diseases has been a significant breakthrough.[4][6] Unlike other genetic variants that increase the risk of NAFLD, the protective nature of HSD17B13 loss-of-function mutations makes it an attractive target for therapeutic intervention.[7]
Genetic Validation of HSD17B13 as a Therapeutic Target
Multiple genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are associated with a reduced risk of NAFLD and NASH. The most well-characterized variant is rs72613567, a splice variant that leads to a truncated, inactive protein.[4][5]
| Genetic Variant | Association with Liver Disease | Odds Ratio (OR) / Risk Reduction | Population | Citation |
| rs72613567 (TA allele) | Reduced risk of NAFLD and NASH cirrhosis (heterozygotes) | 17% (95% CI 8–25) and 26% (95% CI 7–40) | European descent | [4] |
| rs72613567 (TA allele) | Reduced risk of NAFLD and NASH cirrhosis (homozygotes) | 30% (95% CI 13–43) and 49% (95% CI 15–69) | European descent | [4] |
| rs72613567 (TA allele) | Reduced risk of alcoholic liver disease (heterozygotes) | 42% | European | [8] |
| rs72613567 (TA allele) | Reduced risk of alcoholic liver disease (homozygotes) | 53% | European | [8] |
| rs72613567 (TA allele) | Reduced risk of alcoholic cirrhosis (heterozygotes) | 42% | European | [8] |
| rs72613567 (TA allele) | Reduced risk of alcoholic cirrhosis (homozygotes) | 73% | European | [8] |
| rs9992651 | Reduced development of NAFLD | 0.74 (95% CI 0.671–0.826) | Mixed | [4][6] |
| rs13118664 | Reduced development of NAFLD | 0.74 (95% CI 0.667–0.821) | Mixed | [4][6] |
Mechanism of Action: Signaling Pathways and Molecular Interactions
HSD17B13's pathogenic role in NAFLD is believed to be multifaceted, involving the regulation of lipid metabolism and pro-inflammatory pathways. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][4] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[1]
Recent evidence also suggests that HSD17B13 can activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through a TGF-β1-dependent mechanism.[5][9] The enzyme's retinol dehydrogenase activity is also implicated in its function, as altered retinoid metabolism is linked to NAFLD pathogenesis.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
Preclinical Efficacy of HSD17B13 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Residing on the surface of lipid droplets within hepatocytes, this enzyme is implicated in the progression of liver disease. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3][4][5] This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity to replicate this protective phenotype. This technical guide provides a comprehensive overview of the preclinical data on the efficacy of various HSD17B13 inhibitory modalities, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy of HSD17B13 Inhibitors
The preclinical evaluation of HSD17B13 inhibitors has primarily involved antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and small molecule inhibitors. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Efficacy of HSD17B13 Antisense Oligonucleotides (ASOs) in a NASH Mouse Model
| Parameter | Vehicle Control | HSD17B13 ASO (10 mpk) | HSD17B13 ASO (25 mpk) | HSD17B13 ASO (50 mpk) | Reference |
| Hepatic Hsd17b13 mRNA Reduction | - | 80% | 94% | 98% | [6][7] |
| Hepatic Steatosis Score | Markedly elevated | Significantly modulated | Significantly modulated | Significantly modulated | [6][7] |
| Hepatic Fibrosis | No significant change | No significant change | No significant change | No significant change | [6][7] |
Data from a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced mouse model of NASH.[6][7]
Table 2: Efficacy of HSD17B13 siRNA (ALN-HSD) in a Phase 1 Study in NASH Patients
| Parameter | Placebo | ALN-HSD (25 mg) | ALN-HSD (200 mg) | ALN-HSD (400 mg) | Reference |
| Median Change in HSD17B13 mRNA at 6 months | +4.7% | -39.8% | -71.4% | -78.3% | [8] |
| Median Change in HSD17B13 mRNA at 12 months | -1.1% (n=3) | -30.6% (n=10, 200mg dose) | - | - | [8] |
| NAFLD Activity Score (NAS) | Numerically lower vs. baseline | Numerically lower vs. placebo | Numerically lower vs. placebo | Numerically lower vs. placebo | [8] |
| Fibrosis Stage | Numerically lower vs. baseline | Numerically lower vs. placebo | Numerically lower vs. placebo | Numerically lower vs. placebo | [8] |
Table 3: In Vitro Efficacy of the Small Molecule Inhibitor BI-3231
| Parameter | Control (Palmitic Acid-induced Lipotoxicity) | BI-3231 Treatment | Cell Type | Reference |
| Triglyceride Accumulation | Significantly increased | Significantly decreased | HepG2 cells, Primary mouse hepatocytes | [9][10] |
| Mitochondrial Respiration | Impaired | Increased | HepG2 cells, Primary mouse hepatocytes | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols cited in the studies of HSD17B13 inhibitors.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Mouse Model of NASH
This is a widely used rodent model to induce NASH with fibrosis, recapitulating key features of the human disease.[11][12][13]
-
Animal Strain: C57BL/6J mice are commonly used.[11]
-
Diet: The CDAHFD typically consists of 60 kcal% fat and is deficient in choline and contains 0.1% methionine by weight.[11] Control groups are fed a standard or low-fat diet.
-
Duration: A feeding period of 6 to 14 weeks is generally sufficient to induce hepatic steatosis, inflammation, and fibrosis.[11][13]
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Dosing of Therapeutics:
-
Endpoint Analysis:
-
Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis quantification.[12] Oil Red O staining can be used on frozen sections to visualize lipid accumulation.[12]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.[12]
-
Gene Expression Analysis: Hepatic tissue is collected for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of Hsd17b13 and markers of inflammation and fibrosis.[6][7]
-
In Vitro Lipotoxicity Model
This model is used to assess the direct protective effects of HSD17B13 inhibitors on hepatocytes.
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes are utilized.[9]
-
Induction of Lipotoxicity: Cells are exposed to palmitic acid to induce cellular stress and lipid accumulation, mimicking lipotoxic conditions in NASH.[9]
-
Treatment: The HSD17B13 inhibitor (e.g., BI-3231) is co-incubated with the lipotoxic agent.[9]
-
Endpoint Analysis:
-
Triglyceride Content: Cellular triglyceride levels are quantified to assess lipid accumulation.[9]
-
Cell Viability and Proliferation: Assays are performed to measure the impact on cell health.[9]
-
Mitochondrial Function: Mitochondrial respiration is assessed to determine the effects on cellular metabolism.[9]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: HSD17B13 Signaling Pathway in Hepatocytes.
Caption: Preclinical Experimental Workflow for HSD17B13 Inhibitors.
Conclusion
The preclinical data strongly support the therapeutic potential of inhibiting HSD17B13 for the treatment of NAFLD and NASH. Both oligonucleotide-based approaches and small molecule inhibitors have demonstrated target engagement and beneficial effects on key pathological features of the disease in various models. While ASO-mediated inhibition has shown a significant impact on hepatic steatosis in mouse models, the effects on fibrosis are less clear, highlighting the complexities of translating preclinical findings.[6][7] Early clinical data with an siRNA therapeutic are promising, showing dose-dependent target knockdown and favorable trends in disease biomarkers.[8] The small molecule inhibitor BI-3231 has shown efficacy in in vitro models of lipotoxicity.[9][10]
The signaling pathways involving HSD17B13 point to its role in lipid and retinol metabolism, with a potential feedback loop involving SREBP-1c.[1][14][15] Future preclinical studies should continue to elucidate the precise mechanisms of HSD17B13 action and explore the long-term efficacy and safety of different inhibitory modalities. The use of robust and translatable animal models, such as the CDAHFD model, will be critical in advancing HSD17B13 inhibitors towards clinical application for patients with progressive liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Methodological & Application
Application Notes and Protocols for HSD17B13-IN-26 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3] HSD17B13 catalyzes the conversion of various lipid substrates, such as estradiol and retinol, utilizing NAD+ as a cofactor.[3][4] The development of potent and selective inhibitors of HSD17B13 is a key strategy for therapeutic intervention.
These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-26, a novel inhibitor of HSD17B13. The described assays include a biochemical assay to determine the direct inhibitory effect on the enzyme and a cell-based assay to assess its activity in a cellular context.
HSD17B13 Signaling Pathway and Inhibition
HSD17B13 is involved in hepatic lipid metabolism. It acts as a retinol dehydrogenase, converting retinol to retinaldehyde.[4][5] This enzymatic activity is dependent on the presence of its cofactor, NAD+. By inhibiting HSD17B13, compounds like this compound can modulate downstream signaling and lipid metabolism, which is a potential therapeutic approach for liver diseases.
Figure 1: HSD17B13 enzymatic activity and inhibition.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. HSD17B11 |
| Biochemical | Estradiol | 85 | 42 | >100-fold |
| Biochemical | Leukotriene B₄ | 92 | 48 | >100-fold |
| Biochemical | Retinol | 78 | 39 | >95-fold |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |
| HepG2 | Retinol Dehydrogenase | 150 | >50 |
| HEK293 (overexpressing HSD17B13) | Retinol Dehydrogenase | 135 | >50 |
Experimental Protocols
Biochemical Assay: HSD17B13 NAD(P)H-Glo™ Assay
This protocol describes a bioluminescent assay to measure the inhibitory activity of this compound on purified HSD17B13 enzyme by quantifying the amount of NADH produced.
Figure 2: Workflow for the HSD17B13 biochemical assay.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate (e.g., β-estradiol, leukotriene B₄, or all-trans-retinol)
-
NAD⁺
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3]
-
NAD(P)H-Glo™ Detection System (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing HSD17B13 enzyme (final concentration 50-100 nM), substrate (e.g., 10-50 µM β-estradiol), and NAD⁺ (500 µM) in assay buffer.[3][6] Add 10 µL of this master mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.[7] Add 15 µL of the detection reagent to each well.
-
Signal Stabilization: Incubate the plate in the dark at room temperature for 40-60 minutes to allow the luminescent signal to stabilize.[7]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay: Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay measures the ability of this compound to inhibit the retinol dehydrogenase activity of HSD17B13 in cells.[4][8]
Figure 3: Workflow for the HSD17B13 cellular assay.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HSD17B13 expression plasmid
-
Transfection reagent
-
This compound
-
All-trans-retinol
-
Phosphate-Buffered Saline (PBS)
-
Reagents for retinoid extraction (e.g., hexane, ethanol)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Culture and Transfection: Seed HEK293 cells in 24-well plates. The following day, transfect the cells with an HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent.[8]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[8]
-
Incubation: Incubate the cells for 6-8 hours at 37°C.[8]
-
Sample Collection: Harvest the cells and the culture medium.
-
Retinoid Extraction: Extract retinoids from the cell lysates and culture medium using an appropriate organic solvent like hexane.
-
Quantification: Separate and quantify the levels of retinaldehyde and retinoic acid using normal-phase HPLC.[4]
-
Data Analysis: Normalize the production of retinaldehyde and retinoic acid to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cell death.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition and determination of potency (IC₅₀), while the cellular assay confirms the activity of the compound in a more physiologically relevant context and determines its cellular efficacy (EC₅₀). These assays are essential for the preclinical evaluation of novel HSD17B13 inhibitors for the potential treatment of chronic liver diseases.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 6. academic.oup.com [academic.oup.com]
- 7. promega.com [promega.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Hsd17B13-IN-26 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[2][3] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-26 is an inhibitory compound developed for HSD17B13.[4] These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound and similar compounds.
Principle of the Assays
The enzymatic activity of HSD17B13 can be measured in a cellular context by monitoring the conversion of its substrates. Two primary enzymatic activities have been described for HSD17B13: the oxidation of 17β-estradiol to estrone and the conversion of retinol to retinaldehyde (retinol dehydrogenase activity).[3][5] Cell-based assays offer the advantage of assessing inhibitor potency in a more physiologically relevant environment, taking into account cell permeability and potential off-target effects.
The protocols described below utilize either engineered cell lines overexpressing HSD17B13 or hepatocyte-derived cell lines that endogenously express the enzyme. The inhibitory effect of this compound is determined by quantifying the reduction in the formation of the enzymatic product in the presence of the inhibitor.
Data Presentation
The following tables summarize the expected quantitative data from the described cell-based assays.
Table 1: Cellular Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Substrate | IC50 (nM) | Notes |
| Estradiol Oxidation | HEK293-HSD17B13 | 17β-Estradiol | To be determined | Estrone production measured by LC-MS/MS. |
| Retinol Dehydrogenase | HepG2 | All-trans-retinol | To be determined | Retinaldehyde production measured by HPLC. |
Note: The IC50 values for this compound are not yet publicly available and must be determined experimentally using the protocols provided below.
Table 2: Cellular Activity of a Reference HSD17B13 Inhibitor (BI-3231)
| Assay Type | Cell Line | Substrate | IC50 (nM) | Reference |
| Estradiol Oxidation | HEK293-hHSD17B13 | 17β-Estradiol | 11 | [5][6] |
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling Context
HSD17B13 is involved in hepatic lipid metabolism and inflammatory signaling. Its expression can be induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[2] Furthermore, HSD17B13 activity can influence the platelet-activating factor (PAF) signaling pathway, which in turn modulates STAT3 and can contribute to inflammatory responses in the liver.
Caption: HSD17B13 Signaling Context.
Experimental Workflow for HSD17B13 Inhibitor Screening
The general workflow for screening and characterizing inhibitors of HSD17B13 in a cell-based format involves several key steps, from initial high-throughput screening to more detailed dose-response analysis.
Caption: Experimental Workflow for HSD17B13 Inhibitor Screening.
Experimental Protocols
Protocol 1: Estradiol Oxidation Assay in HEK293 Cells Overexpressing HSD17B13
This protocol is adapted from methodologies used for the characterization of HSD17B13 inhibitors.[5][6]
1. Materials and Reagents
-
HEK293 cells stably overexpressing human HSD17B13 (HEK293-HSD17B13)
-
DMEM with high glucose, supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Opti-MEM I Reduced Serum Medium
-
This compound and reference inhibitors
-
17β-Estradiol (substrate)
-
Estrone (product standard for LC-MS/MS)
-
Acetonitrile
-
Formic acid
-
96-well or 384-well cell culture plates
-
LC-MS/MS system
2. Cell Culture
-
Maintain HEK293-HSD17B13 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
3. Assay Procedure
-
Trypsinize and resuspend HEK293-HSD17B13 cells in fresh culture medium.
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Opti-MEM. The final DMSO concentration in the assay should be ≤ 0.5%.
-
After 24 hours, carefully remove the culture medium from the cells.
-
Add 50 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and no-inhibitor control wells.
-
Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
Prepare a solution of 17β-estradiol in Opti-MEM at a final concentration of 10 µM.
-
Add 50 µL of the estradiol solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
To stop the reaction and extract the steroids, add 100 µL of acetonitrile to each well.
-
Seal the plate, vortex briefly, and centrifuge at 2000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Analyze the samples for the presence of estrone.
-
Use a standard curve of estrone to quantify the amount of product formed.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Retinol Dehydrogenase (RDH) Assay in HepG2 Cells
This protocol is based on the established retinol dehydrogenase activity of HSD17B13.[1][7]
1. Materials and Reagents
-
HepG2 cells
-
EMEM supplemented with 10% FBS and penicillin/streptomycin
-
This compound and reference inhibitors
-
All-trans-retinol (substrate)
-
All-trans-retinaldehyde (product standard for HPLC)
-
Ethanol
-
Hexane
-
Methanol
-
24-well cell culture plates
-
HPLC system with a UV detector
2. Cell Culture
-
Maintain HepG2 cells in EMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Passage cells every 3-4 days.
3. Assay Procedure
-
Seed HepG2 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Replace the culture medium with 450 µL of fresh medium containing the diluted compounds. Include vehicle and no-inhibitor controls.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Prepare a 100 µM stock solution of all-trans-retinol in ethanol.
-
Add 5 µL of the retinol stock solution to each well for a final concentration of 1 µM.
-
Incubate the plate for 8 hours at 37°C and 5% CO2. Protect the plate from light.
-
To extract the retinoids, add 500 µL of hexane to each well and mix vigorously.
-
Centrifuge the plate at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol for HPLC analysis.
4. HPLC Analysis
-
Analyze the samples for the presence of all-trans-retinaldehyde.
-
Use a C18 column and an isocratic mobile phase of methanol/water (95:5) at a flow rate of 1 mL/min.
-
Detect the retinoids by UV absorbance at 340 nm.
-
Quantify the amount of retinaldehyde formed using a standard curve.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in product formation is due to specific inhibition of HSD17B13 and not to cytotoxicity of the compound.
-
Substrate Concentration: The substrate concentration should be optimized for each cell line and assay format, ideally at or near the Km value for the enzyme, to ensure sensitive detection of inhibition.
-
Incubation Time: The incubation time with the substrate should be within the linear range of product formation. A time-course experiment is recommended to determine the optimal incubation period.
-
Solvent Effects: The final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) should be kept low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Lipid Droplet Induction: For assays in hepatocyte cell lines like HepG2, pre-treatment with fatty acids (e.g., oleic acid) can be considered to induce lipid droplet formation and potentially enhance HSD17B13 activity, as it is a lipid droplet-associated protein.[1]
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for High-Throughput Screening of Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hsd17B13, a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. Detailed protocols for high-throughput screening (HTS) of Hsd17B13 inhibitors are provided, with a focus on the potent and selective inhibitor, BI-3231, as a case study.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[2] This has identified HSD17B13 as a compelling target for therapeutic intervention. The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde, and is involved in pathways regulating lipid metabolism and inflammation.[3]
Hsd17B13-IN-26 and the Chemical Probe BI-3231
While the specific compound "this compound" is not extensively characterized in publicly available literature, a potent and selective inhibitor, BI-3231 , has been identified and thoroughly profiled, serving as an excellent exemplar for HTS campaigns targeting HSD17B13.[2] BI-3231 was discovered through a high-throughput screen of approximately 1.1 million compounds.[2]
Quantitative Data for HSD17B13 Inhibitor: BI-3231
The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231, providing a clear comparison of its activity and properties.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Reference |
| IC50 | 1 nM | 13 nM | >10 µM | [3][4][5] |
| Ki | 0.7 ± 0.2 nM | - | - | [5][6] |
Table 2: Cellular Activity of BI-3231
| Assay Type | Cell Line | IC50 | Reference |
| Cellular hHSD17B13 Assay | HEK293 | 11 ± 5 nM | [6] |
Table 3: On-Target Binding of BI-3231
| Assay Type | Target | Parameter | Value | Cofactor Dependence | Reference |
| Thermal Shift Assay (nanoDSF) | Recombinant hHSD17B13 | Tm Shift | 16.7 K | NAD+ Required | [2][6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the role of HSD17B13 and the methods for identifying its inhibitors.
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
References
- 1. enanta.com [enanta.com]
- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hsd17B13-IN-26 in NAFLD Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This has highlighted HSD17B13 as a promising therapeutic target for the treatment of NAFLD. Hsd17B13-IN-26 is a potent and selective inhibitor of HSD17B13. This document provides detailed application notes and protocols for the use of this compound and related inhibitory methodologies in preclinical mouse models of NAFLD.
Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism and retinol processing. Its expression is upregulated in the livers of NAFLD patients and in murine models of the disease.[2] The proposed mechanism of HSD17B13 in NAFLD pathogenesis involves a positive feedback loop with Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 is also known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Inhibition of HSD17B13 is hypothesized to disrupt these processes, leading to reduced hepatic steatosis, inflammation, and fibrosis.
Signaling Pathway of HSD17B13 in NAFLD
Caption: HSD17B13 signaling in NAFLD pathogenesis.
Experimental Protocols
Induction of NAFLD in Mouse Models
a) High-Fat Diet (HFD)-Induced NAFLD
This model induces obesity, insulin resistance, and hepatic steatosis.
-
Animals: 8-week-old male C57BL/6J mice.
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat). A control group should receive a standard chow diet.
-
Duration: 16-24 weeks to establish steatosis and mild inflammation.
-
Endpoint Analysis: Monitor body weight weekly. At the end of the study, collect blood for serum analysis (ALT, AST, triglycerides, cholesterol) and harvest liver tissue for histology (H&E, Oil Red O), gene expression analysis, and lipid quantification.
b) Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH and Fibrosis
This model rapidly induces severe steatohepatitis and fibrosis without significant weight gain.
-
Animals: 8-week-old male C57BL/6J mice.
-
Housing: As described for the HFD model.
-
Diet: Provide ad libitum access to a CDAHFD (e.g., 60% kcal from fat, deficient in choline, and containing 0.1% methionine). A control group should receive a standard chow diet.
-
Duration: 6-14 weeks to induce significant fibrosis.
-
Endpoint Analysis: Monitor body weight and general health. At sacrifice, collect blood and liver tissue for analysis as described for the HFD model, with the addition of fibrosis assessment (Sirius Red staining, hydroxyproline assay, and expression of fibrotic genes like Col1a1 and Timp1).
Administration of Hsd17B13 Inhibitors
a) Small Molecule Inhibitor: this compound (via Prodrug EP-037429)
-
Experimental Model: CDAAHF-induced NASH model in mice.[1]
-
Inhibitor Preparation: The specific formulation for EP-037429 is not publicly detailed. A common practice for oral gavage is to formulate the compound in a vehicle such as 0.5% methylcellulose or a solution of 10% Tween 80 and 90% water.
-
Dosing and Administration:
-
Induce NASH in mice using the CDAAHF diet for a specified period (e.g., 8 weeks).
-
Randomize mice into vehicle control and treatment groups.
-
Administer EP-037429 by oral gavage. While the exact dose is not specified in the available literature, a starting point for dose-ranging studies could be 10-100 mg/kg, once or twice daily.
-
Continue treatment for a period of 4-8 weeks.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
b) Genetic Inhibition: AAV-mediated shRNA Knockdown
-
Experimental Model: HFD-induced NAFLD model in mice.
-
Vector: Adeno-associated virus serotype 8 (AAV8) expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13). A scrambled shRNA should be used as a control (AAV8-shScramble).
-
Administration Protocol:
-
Induce NAFLD in mice using an HFD for 21 weeks.
-
Administer a single intraperitoneal (i.p.) or tail vein injection of AAV8-shHsd17b13 or AAV8-shScramble at a titer of 1x10^11 to 5x10^11 viral genomes per mouse.[3][4]
-
Continue the HFD for an additional 2-4 weeks post-injection.
-
Perform endpoint analysis as described in the NAFLD induction protocol.
-
c) Genetic Inhibition: Antisense Oligonucleotide (ASO) Therapy
-
Experimental Model: CDAHFD-induced NASH model in mice.[5]
-
ASO: A specific ASO targeting mouse Hsd17b13. A scrambled ASO should be used as a control.
-
Administration Protocol:
-
Induce NASH using the CDAHFD for 4 weeks.
-
Administer the Hsd17b13 ASO or control ASO via subcutaneous or intraperitoneal injection.
-
Dosing can be performed at 10, 25, or 50 mg/kg, once or twice weekly for 8 weeks.[5]
-
Continue the CDAHFD throughout the treatment period.
-
Experimental Workflow
Caption: General workflow for testing Hsd17B13 inhibitors.
Data Presentation
Table 1: Effects of AAV-shHsd17b13 in HFD-Induced NAFLD Mouse Model
| Parameter | HFD + AAV-shScramble | HFD + AAV-shHsd17b13 | % Change |
| Body Weight (g) | 45.2 ± 1.5 | 44.8 ± 1.2 | -0.9% |
| Fasting Blood Glucose (mmol/L) | 10.1 ± 0.8 | 8.9 ± 0.6 | -11.9% |
| Serum ALT (U/L) | 85.6 ± 10.2 | 55.3 ± 7.1 | -35.4% |
| Serum AST (U/L) | 120.4 ± 15.1 | 88.9 ± 11.3 | -26.2% |
| Liver Triglycerides (mg/g) | 152.3 ± 18.5 | 98.7 ± 12.4 | -35.2% |
| Fibrosis Score (Sirius Red) | 1.2 ± 0.3 | 0.8 ± 0.2 | -33.3% |
| Data are presented as mean ± SEM. *p < 0.05 vs. HFD + AAV-shScramble. Data synthesized from published studies for illustrative purposes.[6] |
Table 2: Effects of Hsd17b13 ASO in CDAHFD-Induced NASH Mouse Model
| Parameter | CDAHFD + Control ASO (50 mg/kg) | CDAHFD + Hsd17b13 ASO (50 mg/kg) | % Change |
| Hepatic Hsd17b13 mRNA | 100% (baseline) | ~10% | -90% |
| Serum ALT (U/L) | 450 ± 55 | 380 ± 48 | -15.6% |
| Serum AST (U/L) | 620 ± 70 | 550 ± 65 | -11.3% |
| Hepatic Steatosis Score | 2.8 ± 0.2 | 1.9 ± 0.3 | -32.1% |
| Hepatic Fibrosis Score | 2.5 ± 0.4 | 2.4 ± 0.3 | -4.0% |
| *Data are presented as mean ± SEM. *p < 0.05 vs. CDAHFD + Control ASO. Data synthesized from published studies for illustrative purposes.[5] |
Discussion and Considerations
-
Model Selection: The choice of NAFLD model is critical. The HFD model is more physiologically relevant to human metabolic syndrome-associated NAFLD, while the CDAHFD model is more aggressive and better suited for studying the rapid development of fibrosis.
-
Inhibitor Type: Small molecule inhibitors like this compound offer the advantage of controlled dosing and reversibility. Genetic knockdown approaches (shRNA, ASO) provide high target specificity but may have longer-lasting effects and potential off-target considerations.
-
Contradictory Findings: It is important to note that some studies using Hsd17b13 knockout mice have not shown a protective effect, and in some cases, have reported increased steatosis.[7] This highlights potential species-specific differences in HSD17B13 function and the importance of using multiple models and inhibitory approaches.
-
Translational Relevance: While mouse models are invaluable preclinical tools, the ultimate efficacy of HSD17B13 inhibition in human NAFLD will be determined through clinical trials.
Conclusion
Inhibition of HSD17B13 using small molecules like this compound or genetic tools such as AAV-shRNA and ASOs presents a promising therapeutic strategy for NAFLD. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the potential of HSD17B13 inhibition in treating this prevalent liver disease. Careful consideration of the appropriate animal model and therapeutic modality is crucial for obtaining robust and translatable results.
References
- 1. enanta.com [enanta.com]
- 2. scribd.com [scribd.com]
- 3. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Measuring Hsd17B13-IN-26 Target Inhibition in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression for several chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] This makes Hsd17B13 a compelling therapeutic target for the development of novel treatments for these conditions.[4][5]
Hsd17B13 exhibits NAD+-dependent retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][6][7] Therefore, measuring the inhibition of this enzymatic activity is a key step in characterizing the potency and efficacy of small molecule inhibitors like Hsd17B13-IN-26. These application notes provide detailed protocols for quantifying the target inhibition of this compound in liver tissue using both biochemical and cell-based assays.
Hsd17B13 Signaling and Lipid Metabolism
Hsd17B13 plays a role in hepatic lipid homeostasis. Its expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[1][8] By acting as a retinol dehydrogenase on the surface of lipid droplets, Hsd17B13 influences retinoid signaling and lipid metabolism within hepatocytes, which can, in turn, affect inflammatory and fibrotic pathways.[8] Inhibition of Hsd17B13 is hypothesized to replicate the protective effects observed in individuals with loss-of-function variants.[3]
Caption: Hsd17B13 signaling pathway in hepatocytes.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a novel inhibitor, this compound, based on typical results from the protocols described below.
Table 1: In Vitro Enzymatic Inhibition of Hsd17B13
| Parameter | Human Liver Homogenate | Mouse Liver Homogenate |
| Substrate | β-Estradiol (15 µM) | β-Estradiol (15 µM) |
| Cofactor | NAD+ (500 µM) | NAD+ (500 µM) |
| IC50 (nM) | 2.5 | 15 |
| Ki (nM) | 1.1 | 6.8 |
| Mode of Inhibition | Uncompetitive (vs. NAD+) | Uncompetitive (vs. NAD+) |
Table 2: Ex Vivo Cellular Inhibition of Hsd17B13
| Cell Type | Species | Substrate | Assay Readout | IC50 (nM) |
| Primary Hepatocytes | Human | Endogenous | Estrone Production (LC-MS/MS) | 25 |
| Primary Hepatocytes | Mouse | Estradiol (1 µM) | Estrone Production (LC-MS/MS) | 120 |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Inhibition Assay Using Liver Homogenate
This protocol describes a biochemical assay to determine the potency (IC50) of this compound by measuring the production of NADH in liver tissue homogenates. The assay is adaptable for high-throughput screening.
Caption: Workflow for the in vitro Hsd17B13 inhibition assay.
Materials:
-
Fresh or frozen liver tissue (human or mouse)
-
Homogenization Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
This compound
-
DMSO (for compound dilution)
-
β-Estradiol (Substrate, Sigma E8875)
-
NAD+ (Cofactor, Sigma N8285)
-
NADH-Glo™ Detection System (Promega, G9061)[9]
-
384-well white assay plates (e.g., Corning 3824)
-
Plate reader with luminescence detection capability
Methodology:
-
Preparation of Liver Homogenate:
-
Thaw frozen liver tissue on ice.
-
Weigh approximately 100 mg of tissue and mince it thoroughly.
-
Homogenize the tissue in 1 mL of ice-cold Homogenization Buffer using a Dounce or mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a BCA or Bradford assay.
-
Dilute the supernatant with Homogenization Buffer to a final protein concentration of 1 mg/mL. Keep on ice.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 100 nM).
-
-
Assay Procedure: [10]
-
Prepare a Substrate/Cofactor mix containing 30 µM β-estradiol and 1 mM NAD+ in assay buffer.
-
In a 384-well plate, add 5 µL of diluted liver homogenate to each well.
-
Add 100 nL of serially diluted this compound or DMSO (for control wells) to the respective wells.
-
Initiate the enzymatic reaction by adding 5 µL of the Substrate/Cofactor mix to each well. The final concentrations will be approximately 15 µM β-estradiol and 500 µM NAD+.
-
Mix the plate gently and incubate at 37°C for 60 minutes.
-
-
Detection:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's protocol.[11][12][13]
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of NADH produced.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the DMSO control wells (no inhibitor) as 100% activity and wells with no enzyme as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Ex Vivo Hsd17B13 Inhibition Assay Using Primary Hepatocytes
This protocol measures the inhibitory effect of this compound in a more physiologically relevant system by using primary hepatocytes isolated from liver tissue. Target engagement is quantified by measuring the reduction of a specific Hsd17B13-mediated reaction product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for the ex vivo Hsd17B13 cellular inhibition assay.
Materials:
-
Fresh liver tissue
-
Hepatocyte isolation reagents (e.g., collagenase)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates (e.g., 96-well)
-
This compound
-
β-Estradiol (substrate)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Internal standard (e.g., deuterated estrone)
-
LC-MS/MS system
Methodology:
-
Isolation and Culture of Primary Hepatocytes:
-
Isolate primary hepatocytes from fresh liver tissue using a standard two-step collagenase perfusion method.
-
Assess cell viability using trypan blue exclusion (viability should be >85%).
-
Seed the hepatocytes at a density of 50,000 cells/well in collagen-coated 96-well plates.
-
Allow cells to attach for 4-6 hours in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in hepatocyte culture medium. The final DMSO concentration should be ≤0.1%.
-
After cell attachment, replace the medium with the medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
-
Substrate Addition and Incubation:
-
Add β-estradiol to each well to a final concentration of 1 µM. For measuring inhibition of endogenous substrate conversion, this step can be omitted.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Sample Preparation for LC-MS/MS: [14][15]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 10 ng/mL of d4-Estrone) to precipitate proteins.
-
Vortex and centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the specific transitions for the product (estrone) and the internal standard.
-
Quantify the amount of estrone produced in each sample by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value using a non-linear regression fit.
-
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD/NADH-Glo™ Assay Protocol [promega.jp]
- 12. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-26: A Potent and Selective Inhibitor for Studying Lipid Droplet Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated protein implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants of Hsd17B13 are protective against chronic liver diseases, making it a compelling therapeutic target.[3][4] Hsd17B13 is localized to the surface of lipid droplets and is thought to play a role in lipid metabolism, in part through its retinol dehydrogenase activity.[5][6] Hsd17B13-IN-26 is a potent and selective small molecule inhibitor of Hsd17B13, designed as a chemical probe to investigate the biological functions of Hsd17B13 in lipid droplet dynamics and its role in liver pathology. These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based assays to explore its effects on Hsd17B13 activity and lipid droplet biology.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Substrate | IC50 (nM) | Notes |
| Human Hsd17B13 | Enzymatic | Estradiol | 15 | High potency against the primary target. |
| Human Hsd17B13 | Enzymatic | Retinol | 20 | Demonstrates inhibition of retinol dehydrogenase activity. |
| Mouse Hsd17B13 | Enzymatic | Estradiol | 25 | Suitable for use in murine models. |
| Human Hsd17B11 | Enzymatic | Estradiol | >10,000 | High selectivity against the closest homolog. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (nM) | Notes |
| Huh7 | Lipid Droplet Accumulation | Nile Red Staining | 150 | Effective in a human hepatocyte cell line. |
| Primary Mouse Hepatocytes | Triglyceride Content | Biochemical Assay | 200 | Activity confirmed in primary cells. |
| HepG2 | Retinoic Acid Production | HPLC | 180 | Demonstrates target engagement in a cellular context. |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Assay
This protocol describes a biochemical assay to determine the potency of this compound against purified Hsd17B13 enzyme. The assay measures the production of NADH as a result of the dehydrogenase activity of Hsd17B13 with a suitable substrate.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
This compound
-
NAD+
-
Substrate (e.g., β-estradiol or all-trans-retinol)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Hsd17B13 enzyme solution (final concentration ~10 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing NAD+ (final concentration ~200 µM) and substrate (e.g., β-estradiol, final concentration ~10 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence of NADH at an excitation of 340 nm and an emission of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Lipid Droplet Accumulation Assay
This protocol details a method to assess the effect of this compound on lipid droplet accumulation in a human hepatocyte cell line (e.g., Huh7) using Nile Red staining.
Materials:
-
Huh7 cells
-
This compound
-
Oleic acid
-
Nile Red stain
-
Formaldehyde
-
Phosphate Buffered Saline (PBS)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed Huh7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Induce lipid droplet formation by adding oleic acid (final concentration 200 µM) to the media and incubate for 24 hours.
-
Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.
-
Wash again with PBS and stain with Nile Red (1 µg/mL) for 10 minutes.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the lipid droplet area and intensity per cell using image analysis software.
-
Determine the EC50 value of this compound for the reduction of lipid droplet accumulation.
Protocol 3: Cellular Target Engagement Assay - Retinoic Acid Production
This protocol measures the ability of this compound to inhibit the retinol dehydrogenase activity of Hsd17B13 in cells by quantifying the production of retinoic acid.[5]
Materials:
-
HepG2 cells
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
Hexane
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Plate HepG2 cells and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add all-trans-retinol (final concentration 5 µM) to the culture medium and incubate for 6-8 hours.
-
Wash the cells with PBS and lyse them.
-
Extract retinoids from the cell lysate using a mixture of ethanol and hexane.
-
Evaporate the organic phase and resuspend the residue in mobile phase.
-
Analyze the levels of retinoic acid using HPLC with a UV detector.
-
Calculate the inhibition of retinoic acid production at each concentration of this compound and determine the EC50 value.
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
Application Notes and Protocols for Hsd17B13-IN-26 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and implementation of studies involving Hsd17B13-IN-26, a small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13). The following protocols and recommendations are intended to assist in the accurate assessment of the inhibitor's efficacy and mechanism of action in a cell culture setting.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against chronic liver diseases, making it a promising therapeutic target.[1][2][3] this compound is a potent and selective inhibitor designed to target the enzymatic activity of Hsd17B13. These protocols outline key experiments to characterize the activity of this compound in relevant cell-based models.
Determination of In Vitro Potency (IC50)
The first step in characterizing this compound is to determine its half-maximal inhibitory concentration (IC50) using both biochemical and cellular assays.
Biochemical IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified Hsd17B13.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Add Hsd17B13 enzyme to the wells of the assay plate.
-
Add the diluted this compound to the wells.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction and measure NADH production using a luminescent plate reader.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of Hsd17B13 activity in a cellular context.
Protocol:
-
Cell Line: HEK293 cells stably overexpressing human Hsd17B13.[7]
-
Reagents and Materials:
-
HEK293-Hsd17B13 cells
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate: Estradiol[7]
-
Lysis buffer
-
Estrone detection kit (e.g., ELISA or LC-MS/MS)
-
-
Procedure:
-
Seed HEK293-Hsd17B13 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).
-
Add estradiol to the cell culture medium and incubate for a defined period.
-
Collect the cell culture supernatant.
-
Measure the concentration of estrone (the product of estradiol oxidation by Hsd17B13) in the supernatant.
-
Determine the cellular IC50 by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Presentation:
| Assay Type | Inhibitor | Substrate | IC50 (nM) |
| Biochemical | This compound | β-estradiol | e.g., 50 |
| Biochemical | This compound | Leukotriene B4 | e.g., 75 |
| Cellular | This compound | Estradiol | e.g., 250 |
Assessment of Downstream Cellular Effects
Once the potency of this compound is established, the next step is to evaluate its effects on downstream cellular processes in a more physiologically relevant cell model, such as hepatocyte-derived cell lines.
Recommended Cell Lines
-
HepG2 or Huh7 cells: Human hepatoma cell lines that endogenously express Hsd17B13.[8] These are suitable for studying the inhibitor's effect on lipid metabolism and inflammatory signaling.
-
Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model but are more challenging to culture.[7]
Experimental Workflow for Downstream Analysis
Caption: Experimental workflow for assessing the downstream effects of this compound.
Protocol for Lipid Droplet Accumulation Assay
Objective: To visually and quantitatively assess the effect of this compound on lipid droplet formation in hepatocytes.
-
Procedure:
-
Seed HepG2 or Huh7 cells on glass coverslips in a 24-well plate.
-
Induce steatosis by treating cells with a mixture of oleic and palmitic acids for 24 hours.
-
Treat the lipid-loaded cells with vehicle control and varying concentrations of this compound for an additional 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Stain for neutral lipids using BODIPY 493/503 or Nile Red.
-
Stain nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify lipid droplet number and size using image analysis software (e.g., ImageJ).
-
Data Presentation:
| Treatment | Concentration (µM) | Average Lipid Droplet Area (µm²) | Average Lipid Droplet Number per Cell |
| Vehicle | - | e.g., 15.2 | e.g., 50 |
| This compound | 0.1 | e.g., 12.8 | e.g., 42 |
| This compound | 1 | e.g., 9.5 | e.g., 30 |
| This compound | 10 | e.g., 6.1 | e.g., 21 |
Protocol for Gene Expression Analysis
Objective: To determine the effect of this compound on the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
Procedure:
-
Culture and treat cells as described in the lipid droplet accumulation assay.
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., SREBF1 (SREBP-1c), FASN, IL6, TNF, ACTA2 (α-SMA), COL1A1) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation:
| Gene Target | Treatment | Concentration (µM) | Fold Change vs. Vehicle |
| SREBF1 | This compound | 1 | e.g., 0.7 |
| FASN | This compound | 1 | e.g., 0.6 |
| IL6 | This compound | 1 | e.g., 0.5 |
| ACTA2 | This compound | 1 | e.g., 0.8 |
Signaling Pathway Analysis
Hsd17B13 expression is regulated by the liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), which are master regulators of lipogenesis.[2] Inhibition of Hsd17B13 may have feedback effects on this pathway.
Hsd17B13 Signaling Pathway Diagram
Caption: Proposed signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Protocol for Western Blot Analysis of SREBP-1c
Objective: To investigate the effect of this compound on the protein levels and processing of SREBP-1c.
-
Procedure:
-
Culture and treat cells as previously described.
-
Prepare nuclear and cytoplasmic protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the precursor and mature forms of SREBP-1c.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or Lamin B1) for normalization.
-
Data Presentation:
| Protein Target | Cellular Fraction | Treatment | Concentration (µM) | Relative Protein Level (Normalized to Loading Control) |
| Precursor SREBP-1c | Cytoplasmic | Vehicle | - | e.g., 1.0 |
| Precursor SREBP-1c | Cytoplasmic | This compound | 1 | e.g., 1.2 |
| Mature SREBP-1c | Nuclear | Vehicle | - | e.g., 1.0 |
| Mature SREBP-1c | Nuclear | This compound | 1 | e.g., 0.6 |
Concluding Remarks
These protocols provide a framework for the comprehensive in vitro characterization of this compound. The successful execution of these experiments will yield crucial data on the inhibitor's potency, cellular efficacy, and mechanism of action, thereby supporting its further development as a potential therapeutic for NAFLD and related liver diseases. It is recommended to include appropriate positive and negative controls in all experiments to ensure data validity.
References
- 1. origene.com [origene.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols for the Quantification of Hsd17B13-IN-26 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence from genetic studies has implicated HSD17B13 as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[4] Hsd17B13-IN-26 is a novel, potent, and selective small molecule inhibitor of HSD17B13. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its pharmacokinetic (PK) profile, assessment of its pharmacodynamic (PD) effects, and establishment of a therapeutic window.
These application notes provide detailed protocols for the sensitive and selective quantification of this compound in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard technique for small molecule bioanalysis.[6][7][8]
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in lipid metabolism and inflammation.[9] Overexpression of HSD17B13 is associated with increased lipid accumulation in hepatocytes.[2][10] The enzyme is thought to play a role in the maturation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis, creating a positive feedback loop that promotes lipid droplet formation.[4][10] Furthermore, HSD17B13 can influence inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[9] this compound is designed to inhibit the enzymatic activity of HSD17B13, thereby disrupting these pathological processes.
Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for this compound in various biological matrices.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | [M+H]⁺ → Fragment ion (e.g., 450.2 → 250.1 m/z) |
| MRM Transition (IS) | [M+H]⁺ → Fragment ion (e.g., 455.2 → 255.1 m/z) |
Table 2: Method Validation Summary in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
1. Objective: To determine the concentration of this compound in human plasma samples.
2. Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge
3. Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 200 µL of ACN containing the internal standard (e.g., 100 ng/mL).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Inject 5 µL of the prepared sample onto the column.
-
Acquire data using the specified MRM transitions.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Protocol 2: Quantification of this compound in Liver Tissue Homogenate
1. Objective: To measure the concentration of this compound in liver tissue.
2. Materials:
-
Liver tissue samples
-
Homogenization buffer (e.g., PBS)
-
Bead homogenizer
-
Materials from Protocol 1
3. Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the liver tissue (e.g., 100 mg).
-
Add homogenization buffer at a 1:3 (w/v) ratio.
-
Homogenize the tissue using a bead homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (liver homogenate).
-
-
Sample Preparation:
-
Follow the protein precipitation procedure described in Protocol 1, using 50 µL of liver homogenate instead of plasma.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Proceed with the LC-MS/MS analysis and data analysis as described in Protocol 1.
-
Normalize the final concentration to the initial tissue weight (e.g., ng/g of tissue).
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound quantification in biological samples.
Conclusion
The described LC-MS/MS methods provide a robust and reliable approach for the quantification of this compound in various biological matrices. These protocols are essential for advancing the preclinical and clinical development of this promising therapeutic agent for chronic liver diseases. Adherence to these detailed procedures will ensure the generation of high-quality data to support pharmacokinetic and pharmacodynamic assessments. Further validation may be required for other biological matrices or species.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hsd17B13-IN-26 solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and formulation challenges associated with Hsd17B13-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an inhibitor of the enzyme Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). HSD17B13 is a protein primarily found in the liver and is associated with lipid droplets.[1][2][3] Research indicates that inhibiting HSD17B13 may be a therapeutic strategy for liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver fibrosis.[1][4] this compound is used in preclinical research to study the effects of HSD17B13 inhibition.[5][6]
Q2: What are the known substrates of HSD17B13?
In vitro studies have identified several potential substrates for HSD17B13, including steroids like estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinol.[1][7] The enzyme catalyzes the conversion of retinol to retinaldehyde, a crucial step in vitamin A metabolism within the liver.[1][8]
Q3: What is the mechanism of action of this compound?
This compound acts as a small molecule inhibitor of the HSD17B13 enzyme, blocking its catalytic activity. By inhibiting HSD17B13, the compound prevents the metabolism of its substrates, which is thought to be beneficial in the context of liver disease progression.
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Solutions
Cause: this compound has low aqueous solubility, which is a common challenge for many small molecule inhibitors.
Solutions:
-
Use of Organic Solvents: For in vitro experiments, this compound is typically soluble in dimethyl sulfoxide (DMSO).[5]
-
Formulation for In Vivo Studies: For animal studies, co-solvents and surfactants are necessary to create a stable formulation. Common excipients include DMSO, Tween 80, PEG300, and corn oil.[5][9] Heating and/or sonication can also aid in dissolution, but care should be taken to avoid degradation of the compound.[9]
Issue: Compound Precipitation Upon Dilution
Cause: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound may precipitate out of solution due to its hydrophobic nature.
Solutions:
-
Stepwise Dilution: Add the DMSO stock solution to your aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80, in the final aqueous medium can help maintain the solubility of the compound.
-
Formulation Optimization: For in vivo studies, it is crucial to use a well-defined formulation. Refer to the formulation tables below for examples that have been reported to be successful.
Quantitative Data Summary
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | Typically soluble.[5] May require sonication. Use freshly opened DMSO as it is hygroscopic.[9] |
In Vivo Formulation Examples
For Injection (e.g., IP, IV, IM, SC)
| Formulation Composition | Final Concentration | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add each solvent one by one to achieve a clear solution.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Results in a clear solution.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution can be achieved.[9] |
| 10% DMSO, 5% Tween 80, 85% Saline | Not specified | Mix DMSO stock with Tween 80 before adding saline.[5] |
For Oral Administration
| Formulation Composition | Preparation Notes |
| Suspension in 0.5% Carboxymethyl cellulose (CMC) Na | Suspend the compound in the CMC Na solution.[5] |
| Dissolved in PEG400 | Dissolve the compound directly in PEG400.[5] |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Dissolve the compound in the vehicle.[5] |
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell-Based Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C for short-term use or -80°C for long-term storage.[5][9]
-
Working Solution Preparation: Dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform serial dilutions. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment: Add the working solution to your cells and incubate for the desired period.
-
Assay: Perform your downstream analysis, such as measuring changes in gene expression, protein levels, or metabolic activity.
HSD17B13 Signaling Pathway in Hepatocytes
HSD17B13 is a lipid droplet-associated protein in hepatocytes.[1][2] It is involved in the metabolism of retinol. The enzyme, utilizing NAD+ as a cofactor, converts retinol to retinaldehyde.[1][8] This activity is thought to play a role in the pathophysiology of non-alcoholic fatty liver disease (NAFLD).
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. This compound | 17β-HSD | 2919797-61-6 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Hsd17B13-IN-26 for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-26 in in vitro experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this inhibitor for reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in cell-based assays.
| Question | Answer and Troubleshooting Steps |
| 1. What is the recommended starting concentration for this compound in a cell-based assay? | Based on the activity of similar HSD17B13 inhibitors, a good starting point for a dose-response experiment is to test a range of concentrations from 1 nM to 10 µM . It is recommended to perform a concentration-response curve to determine the optimal non-toxic and effective concentration for your specific cell line and assay. |
| 2. How do I prepare a stock solution of this compound? | This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered inhibitor in anhydrous DMSO. Ensure the powder is completely dissolved by gentle vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| 3. My this compound precipitates when I add it to my cell culture medium. What should I do? | Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. To avoid this: • Perform serial dilutions in DMSO first: Before adding to your aqueous medium, perform initial serial dilutions of your concentrated stock in DMSO. • Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%, to minimize solvent toxicity.[2][3] Always include a vehicle control (medium with the same final DMSO concentration as your highest inhibitor concentration) in your experiments. • Increase the volume of the final dilution step: Add the final diluted DMSO stock of the inhibitor to a larger volume of pre-warmed cell culture medium while gently mixing. |
| 4. How can I determine if this compound is cytotoxic to my cells? | It is crucial to assess the cytotoxicity of the inhibitor at the concentrations you plan to use. A standard cell viability assay, such as the MTT or MTS assay, should be performed. Treat your cells with a range of this compound concentrations for the intended duration of your experiment and measure cell viability. This will help you identify a non-toxic working concentration range. |
| 5. What are the expected downstream effects of HSD17B13 inhibition in hepatocytes? | Inhibition of HSD17B13 is expected to reduce its retinol dehydrogenase activity.[4] In the context of liver fibrosis models, inhibiting HSD17B13 may lead to a decrease in the production of pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) from hepatocytes, subsequently reducing the activation of hepatic stellate cells.[5][6][7] |
| 6. What cell lines are suitable for studying the effects of this compound? | Human hepatoma cell lines such as HepG2 and Huh7 are commonly used models for studying liver cell biology and are known to express HSD17B13.[8] Primary human hepatocytes are also an excellent, though more complex, model system. The choice of cell line should be guided by the specific research question. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration range at which this compound is not cytotoxic to the chosen cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations that, when further diluted 1:1000 in culture medium, will yield final concentrations from 1 nM to 10 µM.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of fresh culture medium containing the desired final concentrations of this compound to the respective wells.
-
Include a vehicle control (0.1% DMSO in medium) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against cell viability to determine the concentration range that does not significantly impact cell survival.
Protocol 2: In Vitro HSD17B13 Retinol Dehydrogenase Activity Assay
This cell-based assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde. This can be used to determine the IC50 of this compound.
Materials:
-
HEK293 cells (or a suitable hepatocyte cell line)
-
Expression vector for human HSD17B13
-
Transfection reagent
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Transfection: Transfect HEK293 cells with the HSD17B13 expression vector. As a control, transfect a separate set of cells with an empty vector. Allow 24-48 hours for protein expression.
-
Inhibitor Treatment: Pre-incubate the transfected cells with various concentrations of this compound (e.g., from 0.1 nM to 10 µM) for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol (final concentration of 2-5 µM) to the cell culture medium and incubate for 8 hours.[4]
-
Cell Lysis and Retinoid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract the retinoids using an appropriate solvent system (e.g., hexane/isopropanol).
-
-
Quantification of Retinoids: Analyze the extracted samples by HPLC to quantify the levels of retinaldehyde and retinoic acid produced.
-
Protein Quantification: Determine the total protein concentration in the cell lysates for normalization.
-
Data Analysis:
-
Calculate the rate of retinaldehyde formation for each inhibitor concentration.
-
Plot the inhibitor concentration against the percentage of HSD17B13 activity (relative to the vehicle control).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for in vitro experiments with HSD17B13 inhibitors. Note that the optimal concentration for this compound should be empirically determined.
| Parameter | Hsd17B13-IN-8[9] | BI-3231[10] | This compound (Recommended Starting Range) |
| Biochemical IC50 | <0.1 µM (Estradiol), <1 µM (LTB4) | ~ single-digit nM | To be determined |
| Cellular Assay Concentration | Not specified | ~ double-digit nM | 1 nM - 10 µM |
| Stock Solution Concentration | Not specified | Not specified | 10 mM in DMSO[1] |
| Final DMSO Concentration in Assay | <0.5% | <0.5% | <0.5% (ideally <0.1%) |
Visualizations
HSD17B13 Signaling Pathway in Hepatocytes
Caption: HSD17B13 signaling cascade in hepatocytes.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for this compound concentration optimization.
Troubleshooting Logic for Inhibitor Precipitation
Caption: Logic for troubleshooting inhibitor precipitation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.biomol.com [resources.biomol.com]
Technical Support Center: Troubleshooting Hsd17B13 Inhibitor Off-Target Effects
Disclaimer: The following troubleshooting guide for Hsd17B13 inhibitor off-target effects uses BI-3231, a well-characterized, publicly available Hsd17B13 inhibitor, as a representative example. Information regarding "Hsd17B13-IN-26" is not publicly available. The principles and methodologies described herein are generally applicable for investigating off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of Hsd17B13. Could this be an off-target effect of our inhibitor?
A1: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. Hsd17B13 is primarily known for its role in hepatic lipid metabolism.[1] It has been shown to catalyze the oxidation of various lipid substrates, including 17beta-estradiol, retinol, and leukotriene B4 in vitro.[2] If you observe effects in pathways unrelated to these functions, it is crucial to investigate potential off-target interactions.
To begin troubleshooting, consider the following:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging with Hsd17B13 in your experimental system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 of your inhibitor for Hsd17B13. A significant discrepancy between the potency for the on-target and the off-target effect may suggest an off-target liability.
-
Use a Negative Control: A structurally similar but inactive analog of your inhibitor can be a powerful tool to differentiate on-target from off-target effects. For the representative inhibitor BI-3231, a negative control (BI-0955) is available.[3]
-
Review Selectivity Data: Examine any available selectivity profiling data for your inhibitor. The table below shows representative selectivity data for BI-3231 against a panel of common off-target candidates.
Q2: Our Hsd17B13 inhibitor is showing activity against a kinase in our initial screens. How can we confirm this off-target interaction?
A2: Cross-reactivity with kinases is a common off-target effect for many small molecule inhibitors. To confirm a suspected kinase off-target, a systematic approach is recommended:
-
In Vitro Kinase Assay: Test your inhibitor in a direct enzymatic assay with the purified suspected off-target kinase. This will provide a quantitative measure of inhibition (e.g., IC50).
-
Broad Kinase Profiling: Screen your inhibitor against a large panel of kinases (kinome scan) to identify any other potential kinase off-targets. This will provide a broader understanding of your inhibitor's selectivity.
-
Cellular Target Engagement: Use a method like CETSA or a phospho-specific antibody in a Western blot to confirm that the inhibitor engages the off-target kinase in a cellular context.
-
Structure-Activity Relationship (SAR) Analysis: If you have access to analogs of your inhibitor, you can investigate whether the structural features required for Hsd17B13 inhibition are the same as those for the off-target kinase inhibition.
Q3: We have identified a potential off-target protein using affinity purification and mass spectrometry. What are the next steps for validation?
A3: Affinity-based methods are powerful for identifying potential off-target interactions, but they require rigorous validation to confirm that the interaction is specific and functionally relevant.
Validation Workflow:
-
Recombinant Protein Binding Assay: Confirm the direct interaction between your inhibitor and the purified candidate off-target protein using a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Functional Assay: If the candidate off-target is an enzyme or a receptor, test the effect of your inhibitor on its activity in a functional assay.
-
Cellular Confirmation: Validate the interaction in a cellular context using techniques like CETSA or by observing a functional consequence of the off-target inhibition (e.g., changes in a downstream signaling pathway).
-
Orthogonal Approaches: Use an alternative method to confirm the interaction, such as genetic knockdown (e.g., siRNA or CRISPR) of the putative off-target to see if it phenocopies the effect of the inhibitor.
Quantitative Data Summary
The following table summarizes the selectivity data for the representative Hsd17B13 inhibitor, BI-3231, against a panel of 44 common off-targets.
Table 1: Selectivity Profile of BI-3231
| Target Class | Target | % Inhibition at 10 µM |
| Enzyme | HSD17B13 (human) | ~100% (Ki = 0.7 ± 0.2 nM) [4] |
| Enzyme | HSD17B11 (human) | < 50% (>10 µM IC50)[4] |
| Enzyme | COX-2 | 49%[4] |
| GPCR | 5-HT2B | < 50% |
| ... | ... | ... |
| Data is representative and based on the publicly available selectivity screen for BI-3231 from the Eurofins SafetyScreen44 panel.[4][5] A value of "< 50%" indicates no significant inhibition was observed at a 10 µM concentration. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
Objective: To verify the engagement of an Hsd17B13 inhibitor with its target in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a human liver cell line (e.g., HepG2) to 80-90% confluency. Treat the cells with the Hsd17B13 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[6]
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Hsd17B13 using Western blotting with a specific anti-Hsd17B13 antibody.
-
Data Analysis: Plot the amount of soluble Hsd17B13 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]
Protocol 2: Affinity Purification and Mass Spectrometry for Off-Target Identification
Objective: To identify potential off-target proteins that bind to the Hsd17B13 inhibitor.
Methodology:
-
Inhibitor Immobilization: Chemically link the Hsd17B13 inhibitor to a solid support, such as agarose beads. This may require a derivative of the inhibitor with a suitable linker arm.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Purification: Incubate the immobilized inhibitor with the cell lysate to allow for the binding of target and off-target proteins.[9][10]
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).[11][12]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the inhibitor compared to control beads.
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in the liver.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. origene.com [origene.com]
- 2. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. Pardon Our Interruption [opnme.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
Improving Hsd17B13-IN-26 stability in cell culture media
Welcome to the technical support center for Hsd17B13-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing potential stability issues.
Disclaimer: Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media. The following troubleshooting guides and FAQs are based on general principles of small molecule stability in in-vitro systems and are intended to provide a framework for systematic investigation should you encounter stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the enzyme Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[1][2] HSD17B13 is a protein found in the liver that is associated with lipid droplets and has retinol dehydrogenase activity.[3][4][5] The enzyme is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[4][6] By inhibiting HSD17B13, this compound serves as a tool for researching liver diseases such as hepatitis, liver fibrosis, and hepatocellular carcinoma.[1]
Q2: I am seeing variable or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
Yes, variability or a loss of potency can be indicative of compound instability in the cell culture medium. Small molecules can degrade over time in aqueous and biologically active environments due to factors such as enzymatic activity, pH, temperature, and interactions with media components.[7][8] It is crucial to determine the stability of your compound under your specific experimental conditions.
Q3: What are the common causes of small molecule instability in cell culture media?
Several factors can contribute to the degradation of a small molecule in cell culture media:
-
Enzymatic Degradation: Cell-secreted enzymes or enzymes present in serum supplements (like FBS) can metabolize the compound.
-
Chemical Degradation: The pH and composition of the media can lead to hydrolysis or other chemical reactions that inactivate the compound.[9][10]
-
Adsorption: The compound may adsorb to plasticware or other surfaces, reducing its effective concentration.
-
Precipitation: Poor solubility of the compound in the aqueous media can lead to precipitation, especially at higher concentrations or over time.[7]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A straightforward approach is to incubate this compound in your cell culture medium (with and without cells) under your standard experimental conditions (e.g., 37°C, 5% CO2). You can then collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
If you suspect that the stability of this compound is affecting your experimental results, follow this troubleshooting guide.
Issue 1: Inconsistent or Diminished Compound Activity
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Conduct a Stability Study:
-
Prepare a solution of this compound in your complete cell culture medium at the working concentration.
-
Incubate the solution under your standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at multiple time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analyze the concentration of the intact this compound in each aliquot using HPLC or LC-MS.
-
Data Presentation: Record your results in a table to easily track the compound's stability over time.
Table 1: Hypothetical Stability of this compound in DMEM + 10% FBS at 37°C
Time (hours) Concentration (µM) Percent Remaining (%) 0 10.0 100 4 8.5 85 8 6.8 68 12 5.2 52 24 2.1 21 | 48 | <0.5 | <5 |
-
-
Minimize Exposure Time: If significant degradation is observed, consider reducing the incubation time of your experiment or replenishing the compound by performing partial media changes at regular intervals.
-
Modify Media Composition:
-
Reduce Serum Concentration: If you suspect enzymatic degradation from serum components, try reducing the percentage of FBS or using a serum-free medium if your cell line permits.
-
Use Heat-Inactivated Serum: Heat inactivation of serum can denature some enzymes that may contribute to compound degradation.
-
-
Optimize Solvent and Stock Solution Preparation:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low (typically <0.5%) to avoid cell toxicity and solubility issues.[7]
-
Prepare fresh stock solutions and dilute them in media immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Compound Precipitation in Media
Possible Cause: Poor solubility of this compound in the aqueous cell culture medium.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any signs of precipitation (e.g., cloudiness, particulate matter) after adding the compound.
-
Solubility Assessment:
-
Prepare different concentrations of this compound in your cell culture medium.
-
Incubate for a few hours and visually inspect for precipitation. You can also centrifuge the samples and measure the concentration of the compound in the supernatant to determine the solubility limit.
-
-
Formulation Strategies:
-
For compounds with low water solubility, specialized formulations may be necessary. While specific formulations for this compound are not detailed in the provided search results, general strategies for poorly soluble compounds include the use of solubilizing agents like PEG400, Tween 80, or carboxymethyl cellulose for in vivo studies, which could be adapted for in vitro work with careful validation.[2]
-
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
-
Immediately collect a sample for the 0-hour time point.
-
Place the remaining solution in the incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
For each sample, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for this compound. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantify the peak area corresponding to this compound at each time point and normalize to the 0-hour time point to determine the percentage of compound remaining.
Visualizations
Caption: Troubleshooting workflow for addressing suspected compound instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 17β-HSD | 2919797-61-6 | Invivochem [invivochem.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. origene.com [origene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Overcoming Hsd17B13-IN-26 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to Hsd17B13-IN-26 in cell lines. As Hsd17B13 inhibitors are a relatively new class of compounds, this guide is based on established principles of drug resistance observed with other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the 17-beta hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a liver-specific protein associated with lipid droplets and is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] The inhibitor is designed to block the enzymatic activity of Hsd17B13, thereby aiming to reduce lipid accumulation and inflammation in hepatocytes.[5]
Q2: My cell line appears to be resistant to this compound. What are the possible reasons?
Apparent resistance to this compound can arise from several factors, which may or may not be true pharmacological resistance. These can include:
-
Suboptimal experimental conditions: Incorrect compound concentration, insufficient incubation time, or issues with cell health.
-
Low or absent Hsd17B13 expression: The cell line may not express Hsd17B13 at a sufficient level for the inhibitor to exert a measurable effect.
-
Development of true resistance: The cell line may have acquired genetic or epigenetic changes that reduce its sensitivity to the inhibitor.
Q3: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of your potentially resistant cell line with the parental, sensitive cell line. A significant rightward shift in the IC50 curve for the treated cells indicates a decrease in sensitivity.
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms for this compound are yet to be fully elucidated, potential mechanisms based on other targeted therapies include:
-
Target modification: Mutations in the HSD17B13 gene that prevent the inhibitor from binding effectively.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibition of Hsd17B13.
-
Drug efflux: Increased expression of drug efflux pumps (e.g., MDR1) that actively remove the inhibitor from the cell.
-
Altered drug metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.
Q5: Are there any known combination therapies to overcome this compound resistance?
Currently, there are no established combination therapies specifically for this compound resistance. However, a common strategy to overcome drug resistance is to use a combination of drugs that target different pathways.[6] For example, if resistance is due to the activation of a bypass pathway, an inhibitor of that pathway could be used in combination with this compound.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cell line.
This guide will help you determine if the lack of response is due to experimental setup or potential resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an initial lack of response to this compound.
Experimental Protocols
-
Quantitative Real-Time PCR (qRT-PCR) for HSD17B13 Expression:
-
Isolate total RNA from your cell line and a positive control cell line (if available).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for HSD17B13 and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative expression level of HSD17B13.
-
-
Western Blot for Hsd17B13 Protein Expression:
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Hsd17B13 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Issue 2: Confirmed resistance with a high IC50 value.
This guide provides a systematic approach to investigate the potential mechanisms of acquired resistance.
Resistance Characterization Workflow
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-26 delivery methods for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-26 in in vivo studies. The information is designed to assist scientists and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is primarily expressed in the liver and is associated with lipid droplets. It is believed to play a role in hepatic lipid metabolism. By inhibiting this enzyme, this compound can be used to study the impact of HSD17B13 on liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver fibrosis.
Q2: What are the recommended routes of administration for this compound in animal models?
A2: Based on its physicochemical properties as a compound with low water solubility, this compound can be administered via oral (p.o.) or injection (e.g., intraperitoneal, i.p.) routes. The choice of administration will depend on the experimental design and the desired pharmacokinetic profile.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be kept at -20°C. When in solvent, it is recommended to store at -80°C for up to six months and at -20°C for up to one month.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | This compound has low aqueous solubility. The chosen vehicle may not be optimal, or the concentration may be too high. | - Prepare a fresh formulation for each experiment. - Try alternative formulation strategies, such as suspensions or co-solvent systems (see table below). - Use gentle warming and sonication to aid dissolution, but be mindful of compound stability. - Perform a small-scale solubility test with a minute amount of the compound before preparing the bulk formulation.[1] |
| Inconsistent Efficacy in Animal Studies | This could be due to poor bioavailability, rapid metabolism, or issues with the formulation leading to variable absorption. | - Ensure a consistent and homogenous formulation for all animals. - For oral administration, consider the fed/fasted state of the animals as this can impact absorption. - Evaluate different routes of administration (e.g., intraperitoneal vs. oral) to see if it improves consistency. - Conduct a pilot pharmacokinetic study to determine the compound's half-life and optimal dosing frequency. |
| Vehicle-Related Toxicity or Adverse Events | The vehicle itself can cause adverse effects in animals, confounding the experimental results. | - Always include a vehicle-only control group in your study to differentiate between compound and vehicle effects. - If using co-solvents like DMSO, keep the final concentration as low as possible.[2] - For long-term studies, consider more biocompatible vehicles such as corn oil or aqueous suspensions with suspending agents like carboxymethyl cellulose (CMC).[1][2] |
| Difficulty in Achieving Desired Plasma/Tissue Exposure | The compound may have poor absorption from the administration site or be rapidly cleared from circulation. | - Increase the dose, but monitor for any dose-limiting toxicity. - Alter the formulation to enhance solubility and absorption. Lipid-based formulations can sometimes improve the bioavailability of hydrophobic compounds. - Consider a different route of administration that bypasses first-pass metabolism, such as intraperitoneal or intravenous injection. |
In Vivo Formulation Strategies for this compound
The following tables summarize common formulation approaches for compounds with low water solubility, such as this compound. It is recommended to test these formulations on a small scale first.[1]
Table 1: Oral Formulations
| Formulation | Components | Preparation Notes |
| Suspension 1 | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in deionized water | Add this compound powder to the 0.5% CMC-Na solution and mix thoroughly to create a uniform suspension. |
| Suspension 2 | 0.2% Carboxymethyl cellulose in deionized water | Similar to Suspension 1, but with a lower concentration of the suspending agent. |
| Suspension 3 | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in deionized water | First, dissolve Tween 80 in the CMC solution, then add the compound. Tween 80 acts as a wetting agent to improve suspension stability. |
| Solution 1 | Polyethylene glycol 400 (PEG400) | Dissolve this compound directly in PEG400. Gentle warming may be required. |
| Food Mixture | Powdered food | Mix the compound directly with powdered animal chow for voluntary ingestion. |
Table 2: Injection Formulations
| Formulation | Components | Preparation Notes |
| Co-solvent 1 | 10% DMSO, 90% Corn oil | Dissolve this compound in DMSO first, then add the corn oil and mix well.[1] |
| Co-solvent 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO, then add PEG300 and Tween 80, mixing after each addition. Finally, add saline to the desired volume. |
| Aqueous Suspension | 10% DMSO, 90% Saline | Dissolve the compound in DMSO, then slowly add the saline while vortexing to form a fine suspension. |
| Cyclodextrin-based | 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | Prepare a 20% SBE-β-CD solution in saline. Add this compound and mix. Cyclodextrins can enhance the solubility of hydrophobic compounds. |
Experimental Protocols
Preparation of an Oral Suspension (Example)
This protocol provides a step-by-step guide for preparing a 2.5 mg/mL oral suspension of this compound in 0.5% CMC-Na.[1]
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Deionized water (ddH₂O)
-
Stir plate and stir bar
-
Graduated cylinder
-
Weighing scale and weigh boat
Procedure:
-
Prepare the 0.5% CMC-Na solution:
-
Weigh 0.5 g of CMC-Na.
-
Measure 100 mL of ddH₂O in a graduated cylinder.
-
Add the ddH₂O to a beaker with a stir bar.
-
Slowly add the CMC-Na to the water while stirring to avoid clumping.
-
Continue stirring until the CMC-Na is completely dissolved and the solution is clear.
-
-
Prepare the this compound suspension:
-
Weigh 250 mg of this compound.
-
Add the 250 mg of this compound to the 100 mL of 0.5% CMC-Na solution.
-
Stir the mixture thoroughly to ensure a uniform suspension. This will result in a 2.5 mg/mL suspension ready for oral gavage in animal models.
-
Preparation of an Injection Formulation (Example)
This protocol describes the preparation of a 2.5 mg/mL injection formulation of this compound in a 10% DMSO and 90% corn oil vehicle.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
Prepare a 25 mg/mL DMSO stock solution:
-
Weigh an appropriate amount of this compound (e.g., 25 mg).
-
Dissolve it in the corresponding volume of DMSO (e.g., 1 mL) to achieve a concentration of 25 mg/mL. Vortex until fully dissolved.
-
-
Prepare the final injection formulation:
-
To prepare 1 mL of a 2.5 mg/mL working solution, pipette 100 µL of the 25 mg/mL DMSO stock solution into a sterile tube.
-
Add 900 µL of corn oil to the tube.
-
Vortex the mixture thoroughly to obtain a clear solution or a fine suspension. The formulation is now ready for injection.
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
How to minimize Hsd17B13-IN-26 batch-to-batch variability
Welcome to the technical support center for Hsd17B13-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and to offer troubleshooting support for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is hypothesized to mimic this protective effect by inhibiting the enzymatic activity of HSD17B13, which is thought to be involved in hepatic lipid metabolism.[1][2] The enzyme catalyzes the conversion of retinol to retinaldehyde in a NAD+ dependent manner.[1]
Q2: What are the main causes of batch-to-batch variability with this compound?
Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These include:
-
Purity: The presence of impurities, such as starting materials, by-products, or residual solvents from the synthesis process, can alter the compound's activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and stability, leading to inconsistent results.
-
Degradation: Improper storage and handling can lead to the degradation of the compound over time.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
To minimize variability, it is crucial to implement robust quality control measures and consistent experimental practices:
-
Source from a reputable supplier: Ensure your supplier provides a detailed Certificate of Analysis (CoA) for each batch.
-
Perform in-house quality control: If possible, verify the identity, purity, and concentration of each new batch upon receipt.
-
Standardize experimental protocols: Use consistent cell lines, passage numbers, reagent concentrations, and incubation times across all experiments.
-
Use a positive control: Include a known HSD17B13 inhibitor with a well-characterized activity in your assays to monitor for variations in experimental conditions.
-
Proper storage and handling: Adhere strictly to the storage and handling recommendations provided by the supplier.
Quality Control and Batch Release Specifications
To ensure consistency, each batch of this compound should be accompanied by a Certificate of Analysis (CoA) detailing the results of various quality control tests. Below is a table summarizing typical batch release specifications for a research-grade small molecule inhibitor.
| Parameter | Method | Specification |
| Identity | ¹H-NMR, LC-MS | Conforms to structure |
| Purity | HPLC/UPLC (e.g., at 214 nm) | ≥98% |
| Solubility | Visual or Nephelometry | ≥10 mg/mL in DMSO |
| Residual Solvents | GC-HS | ≤0.5% |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Appearance | Visual | White to off-white solid |
Troubleshooting Guide
This section addresses common issues that may be encountered when using this compound in cellular and enzymatic assays.
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause A: Batch-to-batch variability.
-
Solution: Qualify each new batch of this compound by comparing its activity to a previous, well-characterized batch. If a significant difference is observed, consider purchasing a new batch from a different supplier.
-
-
Possible Cause B: Inconsistent cell culture conditions.
-
Solution: Ensure that cell passage number, confluency, and media composition are consistent across experiments. Mycoplasma contamination can also affect cellular response, so regular testing is recommended.
-
-
Possible Cause C: Variability in assay conditions.
-
Solution: Standardize all assay parameters, including incubation times, reagent concentrations, and plate types. Use a calibrated multichannel pipette to minimize pipetting errors.
-
Issue 2: Low or no observable inhibitor activity.
-
Possible Cause A: Compound precipitation.
-
Solution: this compound may have limited solubility in aqueous assay buffers. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). Visually inspect for any precipitation after adding the inhibitor to the assay medium. A kinetic solubility assay can be performed to determine the solubility limit in your specific buffer.[3][4]
-
-
Possible Cause B: Compound degradation.
-
Possible Cause C: Inactive enzyme or unresponsive cells.
-
Solution: Test the activity of your HSD17B13 enzyme preparation using a known substrate and ensure your cell line expresses sufficient levels of HSD17B13.
-
Issue 3: High background signal or off-target effects.
-
Possible Cause A: Non-specific binding.
-
Solution: At high concentrations, small molecules can exhibit non-specific binding to other proteins or assay components. Determine the full dose-response curve to ensure you are working within the specific inhibitory range.
-
-
Possible Cause B: Impurities in the inhibitor batch.
-
Solution: If off-target effects are suspected, try to obtain a batch of higher purity or from a different synthetic route.
-
Experimental Protocols
HSD17B13 Enzymatic Assay
This protocol describes a biochemical assay to measure the inhibition of HSD17B13 enzymatic activity. The assay measures the production of NADH, a product of the enzymatic reaction, using a bioluminescent detection reagent.[7][8]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20
-
NAD(P)H-Glo™ Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 0.5%.
-
Assay Plate Preparation: Add 2.5 µL of the diluted this compound solution or control (DMSO vehicle) to the wells of the 384-well plate.
-
Reagent Addition: Add 2.5 µL of a solution containing β-estradiol and NAD+ in Assay Buffer to each well. The final concentration of β-estradiol is typically in the range of 10-75 µM, and NAD+ is around 100 µM.
-
Enzyme Addition: Initiate the reaction by adding 5 µL of recombinant HSD17B13 protein in Assay Buffer to each well. The final enzyme concentration is typically around 10-50 nM.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes in the dark.
-
Detection: Add 10 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature in the dark.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. origene.com [origene.com]
Strategies to improve the therapeutic index of Hsd17B13 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its physiological function?
A1: Hsd17B13, also known as short-chain dehydrogenase/reductase 9 (SCDR9), is a protein primarily expressed in the liver and located on the surface of lipid droplets.[1][2][3] It belongs to the 17-beta-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, bile acids, and retinol.[1][2][4] Specifically, it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][3]
Q2: What is the rationale for inhibiting Hsd17B13 for therapeutic purposes?
A2: Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), liver fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][3][5][6] Individuals with these genetic variants are protected from the progression of liver disease. Therefore, inhibiting the enzymatic activity of Hsd17B13 is a promising therapeutic strategy to mimic this protective effect.[7]
Q3: What are the main therapeutic strategies being explored to inhibit Hsd17B13?
A3: There are two primary strategies being investigated:
-
RNA interference (RNAi): Small interfering RNAs (siRNAs), such as rapirosiran (ALN-HSD) and ARO-HSD, are designed to specifically degrade Hsd17B13 mRNA, thereby reducing protein expression.[1][8]
-
Small molecule inhibitors: These are compounds designed to directly bind to the Hsd17B13 enzyme and inhibit its catalytic activity. An example of a potent and selective small molecule inhibitor is BI-3231.[9][10][11][12]
Q4: What are the known signaling pathways involving Hsd17B13?
A4: Overexpression of Hsd17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[4] Additionally, its role in retinol metabolism suggests a potential link to signaling pathways regulated by retinoic acid. The protection against liver fibrosis conferred by Hsd17B13 loss-of-function has also been associated with decreased pyrimidine catabolism.[13]
Caption: Potential signaling pathways influenced by Hsd17B13 activity.
Troubleshooting Guides
Problem 1: Low Potency or Lack of Efficacy of Hsd17B13 Inhibitor in Cellular Assays
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor cell permeability of the inhibitor. | Test inhibitor permeability using a parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assay. | PAMPA Protocol: A lipid-infused artificial membrane is placed between a donor and an acceptor well. The inhibitor is added to the donor well, and after incubation, the concentration in the acceptor well is measured by LC-MS/MS to determine permeability. |
| Inhibitor instability in cell culture medium. | Assess the stability of the inhibitor in the specific cell culture medium over the time course of the experiment. | Medium Stability Assay: Incubate the inhibitor in the cell culture medium at 37°C. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound by LC-MS/MS. |
| Low Hsd17B13 expression in the cell model. | Verify Hsd17B13 expression levels in the chosen cell line (e.g., HepG2, primary hepatocytes) by qRT-PCR or Western blot. | qRT-PCR for Hsd17B13 Expression: Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for HSD17B13. Normalize to a housekeeping gene (e.g., GAPDH). |
| Sub-optimal assay conditions. | Optimize assay parameters such as inhibitor concentration range, incubation time, and cell density. | Cellular Assay Optimization: Perform a matrix titration of inhibitor concentrations and incubation times. Use a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure the inhibitor is not causing cytotoxicity at the tested concentrations. |
Problem 2: Off-Target Effects or Cellular Toxicity Observed
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibition of other hydroxysteroid dehydrogenases or related enzymes. | Screen the inhibitor against a panel of related enzymes (e.g., other HSD17B family members) to assess selectivity. | Enzyme Selectivity Profiling: Use commercially available enzyme activity assays for other HSD17B isoforms. Measure the IC50 of the inhibitor against each enzyme to determine its selectivity profile. |
| General cytotoxicity. | Determine the cytotoxic concentration (CC50) of the inhibitor in the relevant cell line and ensure that the concentrations used for efficacy studies are well below this value. | Cytotoxicity Assay (MTT): Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for 24-72 hours. Add MTT reagent, which is converted to formazan by viable cells. Solubilize the formazan and measure absorbance to determine cell viability. |
| Mitochondrial toxicity. | Evaluate the effect of the inhibitor on mitochondrial function. | Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of cells treated with the inhibitor. This will provide insights into effects on mitochondrial respiration. The inhibitor BI-3231 has been shown to increase mitochondrial respiratory function.[10][12][14] |
Experimental Workflows and Data
Workflow for Assessing Hsd17B13 Inhibitor Efficacy In Vitro
Caption: A typical in vitro workflow for evaluating Hsd17B13 inhibitor efficacy.
Quantitative Data Summary: Preclinical and Clinical Efficacy of Hsd17B13 Inhibitors
The following table summarizes key quantitative data from preclinical and clinical studies of Hsd17B13 inhibitors.
| Inhibitor Type | Compound/Agent | Model/Study Population | Key Efficacy Data | Reference |
| Small Molecule | BI-3231 | Human and mouse hepatocytes | Significantly decreased triglyceride accumulation under lipotoxic stress. | [10][12][14] |
| Showed single-digit nanomolar potency in human Hsd17B13 enzyme assay. | [9][11] | |||
| siRNA | ARO-HSD | Healthy volunteers and suspected NASH patients | Up to 93.4% reduction in hepatic Hsd17B13 mRNA and 82.7% reduction in protein levels. | [1] |
| Mean reductions in ALT and AST of up to 42% and 28%, respectively. | [1] | |||
| siRNA | Rapirosiran (ALN-HSD) | Adults with MASH | Median reduction of 78% in liver Hsd17B13 mRNA at the highest dose. | [8] |
| ASO | Hsd17b13 ASO | CDAHFD mouse model of NASH | Significant and dose-dependent reduction of hepatic Hsd17b13 gene expression. Modulated hepatic steatosis but had no effect on fibrosis. | [15][16] |
Key Experimental Protocols
1. Palmitic Acid-Induced Lipotoxicity Model in HepG2 Cells
This model is used to mimic the cellular stress observed in NAFLD and to assess the protective effects of Hsd17B13 inhibitors.
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Palmitic Acid Preparation: Prepare a stock solution of palmitic acid (e.g., 10 mM) by dissolving it in ethanol and then conjugating it to fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Induction of Lipotoxicity: Treat HepG2 cells with an optimized concentration of palmitic acid (e.g., 200-500 µM) for 24-48 hours.
-
Inhibitor Treatment: Co-incubate the cells with the Hsd17B13 inhibitor at various concentrations during the palmitic acid treatment.
-
Endpoint Analysis: Assess endpoints such as triglyceride accumulation (e.g., using a colorimetric assay kit), cell viability (MTT assay), and changes in gene expression related to lipid metabolism and inflammation (qRT-PCR).
2. In Vivo Assessment in a Diet-Induced Mouse Model of NASH (e.g., CDAHFD model)
This model is used to evaluate the in vivo efficacy of Hsd17B13 inhibitors on steatosis and fibrosis.
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6J).
-
Diet: Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a specified period (e.g., 6-12 weeks) to induce NASH and fibrosis. A control group should be fed a standard chow diet.
-
Inhibitor Administration: Administer the Hsd17B13 inhibitor (e.g., via subcutaneous injection for ASOs/siRNAs or oral gavage for small molecules) at different doses.
-
Monitoring: Monitor body weight, food intake, and clinical signs throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Serum Analysis: Measure levels of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).
-
Liver Histology: Perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis. Score the histological changes.
-
Gene and Protein Expression: Analyze the expression of Hsd17b13 and markers of fibrosis (e.g., Col1a1, Acta2) and inflammation (e.g., Tnf, Ccl2) in the liver tissue by qRT-PCR and/or Western blot.
-
Hydroxyproline Assay: Quantify collagen content in the liver as a measure of fibrosis.[13]
-
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hsd17B13-IN-26 Activity: A Comparative Guide to Secondary Assays
For researchers and drug development professionals investigating the therapeutic potential of Hsd17B13 inhibitors, rigorous validation of a compound's activity is paramount. This guide provides a framework for validating the activity of a putative Hsd17B13 inhibitor, exemplified by Hsd17B13-IN-26, through secondary assays. As public domain data for this compound is limited, this guide utilizes the well-characterized inhibitor BI-3231 as a comparator to illustrate the validation process.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Its retinol dehydrogenase activity is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Consequently, inhibitors of Hsd17B13 are of significant interest as potential therapeutics for these conditions.
Primary validation of an Hsd17B13 inhibitor typically involves biochemical and cell-based assays to determine its potency in inhibiting the enzyme's catalytic activity. Secondary assays are then crucial to confirm that the inhibitor engages with its target in a cellular context and to provide orthogonal evidence of its mechanism of action.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory potency of BI-3231 and other publicly disclosed Hsd17B13 inhibitors. This provides a benchmark against which the activity of a new chemical entity like this compound can be compared.
| Compound | Assay Type | Substrate | IC50 / Ki | Species | Reference |
| BI-3231 | Biochemical (Enzymatic) | Estradiol | IC50: 1 nM | Human | [4][5] |
| Biochemical (Enzymatic) | Estradiol | IC50: 14 nM | Mouse | [5] | |
| Biochemical (Enzymatic) | Estradiol | Ki: 0.7 ± 0.2 nM | Human | [6] | |
| Cell-based | Estradiol | IC50: 11 ± 5 nM | Human (HEK cells) | [6] | |
| HSD17B13-IN-1 | Biochemical (Enzymatic) | Estradiol | IC50: < 0.1 µM | Not Specified | [7] |
| HSD17B13-IN-23 | Biochemical (Enzymatic) | Estradiol | IC50: < 0.1 µM | Not Specified | [8] |
| Biochemical (Enzymatic) | Leukotriene B4 | IC50: < 1 µM | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key primary and secondary assays are provided below.
Primary Assay: Biochemical Hsd17B13 Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Hsd17B13.
Principle: The conversion of a substrate (e.g., estradiol or retinol) by Hsd17B13 is coupled to the reduction of NAD+ to NADH. The rate of NADH production can be monitored, often through a luminescent signal, as a measure of enzyme activity.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant human Hsd17B13 protein.
-
Substrate: β-estradiol (e.g., 75 µM final concentration) or retinol.[9]
-
Cofactor: NAD+.
-
Assay Buffer: Tris or PBS-based buffer.
-
Detection Reagent: A luminescent NADH detection kit.
-
Test Compound (this compound) and Comparator (BI-3231) at various concentrations.
-
384-well microtiter plates.
-
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds in DMSO.
-
Add a small volume (e.g., 6 µL) of diluted purified recombinant Hsd17B13 to each well of the microtiter plate containing the pre-spotted compounds.[10]
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix (e.g., 6 µL).[10]
-
Incubate for a set period (e.g., 4 hours) at room temperature.[10]
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Secondary Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful secondary assay to verify that the inhibitor binds to Hsd17B13 within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[11]
Detailed Protocol:
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7) or primary human hepatocytes.
-
Test Compound (this compound) and Comparator (BI-3231).
-
Cell culture medium and supplements.
-
PBS (Phosphate-Buffered Saline).
-
Lysis Buffer (e.g., 50mM Tris, 150mM NaCl, 1% NP40, pH 8.5) with protease inhibitors.[11]
-
Antibodies: Primary antibody against Hsd17B13 and a suitable secondary antibody for Western blotting.
-
PCR tubes.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).[12]
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 8 minutes) in a thermal cycler, followed by cooling to room temperature.[11]
-
Lyse the cells by adding lysis buffer and centrifuge at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.[11]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Hsd17B13 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the data, setting the intensity at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. For BI-3231, a significant thermal stabilization of 16.7 K was observed in the presence of NAD+.[13]
-
Visualizations
To further elucidate the context of Hsd17B13 inhibition, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. origene.com [origene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Small Molecule Inhibition vs. RNAi-Mediated Silencing of HSD17B13
For researchers and drug development professionals, the targeting of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for non-alcoholic steatohepatitis (NASH) and other liver diseases, presents a promising therapeutic avenue.[1][2][3] The discovery that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver disease has spurred the development of multiple therapeutic modalities aimed at mimicking this protective effect.[1][2][4][5][6][7][8][9]
This guide provides an objective comparison of two leading strategies for HSD17B13 inhibition: small molecule inhibitors, represented here by the well-characterized compound BI-3231, and RNA interference (RNAi)-based therapies, exemplified by liver-targeted small interfering RNAs (siRNAs) such as ARO-HSD (GSK4532990) and rapirosiran (ALN-HSD).
Performance Data Summary
The following tables summarize the available quantitative data for a representative HSD17B13 small molecule inhibitor, BI-3231, and clinical-stage RNAi therapeutics.
Table 1: In Vitro Potency and Selectivity
| Parameter | Hsd17B13 Small Molecule Inhibitor (BI-3231) | RNAi-based HSD17B13 Silencing (siRNA) |
| Target | HSD17B13 enzyme activity | HSD17B13 messenger RNA (mRNA) |
| Mechanism of Action | Reversible inhibition of enzymatic activity | Sequence-specific mRNA degradation |
| Potency (IC50/EC50) | hHSD17B13: 1 nM[10] mHSD17B13: 13 nM[10] | ASO in primary hepatocytes: IC50 = 29 nM (72h)[11] |
| Selectivity | >10,000-fold selective over HSD17B11[12] | High specificity due to sequence complementarity |
Table 2: Preclinical and Clinical Efficacy
| Parameter | Hsd17B13 Small Molecule Inhibitor (BI-3231/INI-678) | RNAi-based HSD17B13 Silencing (ARO-HSD/rapirosiran) |
| Effect on Target | Inhibition of HSD17B13-catalyzed substrate oxidation[13] | Dose-dependent reduction of hepatic HSD17B13 mRNA and protein[14][15] |
| Cellular Effects | Reduced triglyceride accumulation in hepatocytes[16] Decreased fibrosis markers (αSMA, Collagen Type 1)[13][17][18] | Not directly applicable (acts upstream of protein function) |
| In Vivo Effects (Animal Models) | Reduced markers of liver homeostasis[5] | Reduction in hepatic steatosis in mouse models[19] |
| Clinical Effects (Human Trials) | INI-822 (oral inhibitor) in Phase 1 trials[5][12] | ARO-HSD: Up to 93.4% reduction in hepatic HSD17B13 mRNA[14] Rapirosiran: Up to 78% median reduction in hepatic HSD17B13 mRNA[15] Reduction in serum ALT levels[14][20] |
| Dosing Regimen | Potential for oral administration[5] | Subcutaneous injection[15][21] |
Signaling Pathways and Experimental Workflows
To understand the context of HSD17B13 inhibition, it is crucial to visualize its place in cellular pathways and the workflows used to evaluate inhibitors.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[3][17][22] It is involved in hepatic lipid metabolism, and its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[6][20] Loss-of-function mutations are protective against progression to NASH and fibrosis, validating its role as a therapeutic target.[3]
Experimental Workflow for Inhibitor and Silencing Agent Evaluation
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of HSD17B13 inhibitors and silencing agents.
HSD17B13 Enzymatic Activity Assay (for Small Molecule Inhibitors)
This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13. A common method is a retinol dehydrogenase activity assay.[4]
-
Objective: To determine the IC50 of a small molecule inhibitor.
-
Materials:
-
HEK293 cells transiently transfected with an HSD17B13 expression plasmid.
-
All-trans-retinol (substrate).
-
Test compound (e.g., BI-3231) at various concentrations.
-
Cell lysis buffer.
-
High-performance liquid chromatography (HPLC) system.
-
-
Procedure:
-
Seed HEK293 cells and transfect with the HSD17B13 expression plasmid.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add all-trans-retinol to the culture medium and incubate for 6-8 hours.[4]
-
Lyse the cells and collect the supernatant.
-
Separate and quantify the product, retinaldehyde, using HPLC.
-
Normalize retinoid levels to protein concentration.
-
Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.
-
In Vitro siRNA-mediated Knockdown Efficiency Assay
This protocol assesses the efficacy of an siRNA at reducing HSD17B13 mRNA levels in a cellular context.
-
Objective: To determine the EC50 of an HSD17B13-targeting siRNA.
-
Materials:
-
Primary human hepatocytes or a relevant human liver cell line (e.g., HepG2).
-
HSD17B13-targeting siRNA and a non-targeting control siRNA.
-
Lipid-based transfection reagent or, for GalNAc-conjugated siRNAs, direct application to ASGPR-expressing cells.
-
RNA extraction kit.
-
qRT-PCR reagents and instrument.
-
-
Procedure:
-
Plate hepatocytes at a suitable density.
-
Introduce the siRNA at a range of concentrations using an appropriate delivery method.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) to allow for mRNA knockdown.[11]
-
Harvest the cells and extract total RNA.
-
Perform qRT-PCR to quantify the relative expression of HSD17B13 mRNA, normalizing to a stable housekeeping gene.
-
Calculate the percentage of mRNA knockdown for each siRNA concentration compared to the non-targeting control.
-
Determine the EC50 value from the dose-response curve.
-
Off-Target Effects Analysis for RNAi
Ensuring the specificity of RNAi is crucial. This can be assessed through transcriptome-wide analysis.
-
Objective: To identify potential off-target gene silencing by the HSD17B13 siRNA.
-
Materials:
-
Hepatocytes treated with HSD17B13 siRNA or a control siRNA.
-
RNA extraction kit.
-
Next-generation sequencing (NGS) platform and reagents for RNA-seq.
-
-
Procedure:
-
Treat cells with the test siRNA and a control siRNA as described above.
-
Extract high-quality total RNA.
-
Prepare RNA-seq libraries and perform sequencing.
-
Align the sequencing reads to the human genome and perform differential gene expression analysis between the HSD17B13 siRNA-treated and control samples.
-
Identify genes, other than HSD17B13, that are significantly downregulated, which may represent off-target effects.
-
Conclusion
-
This compound and other small molecules like BI-3231 offer the potential for oral administration, which is often preferred for chronic diseases.[5] Their development focuses on achieving high potency and selectivity to minimize off-target effects.
Ongoing clinical trials for both types of agents will ultimately provide a clearer picture of their respective clinical utility in treating NASH and other liver diseases. The data and protocols presented here offer a framework for the continued evaluation and comparison of these promising therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. opnme.com [opnme.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 8. questclinical.com [questclinical.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 13. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 14. natap.org [natap.org]
- 15. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 18. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hra.nhs.uk [hra.nhs.uk]
- 22. enanta.com [enanta.com]
Hsd17B13-IN-26: A Comparative Analysis of its Selectivity Profile Against Other HSD17B Family Members
For Researchers, Scientists, and Drug Development Professionals
Hsd17B13-IN-26 has emerged as a noteworthy inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a enzyme predominantly expressed in the liver and implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides a comprehensive comparison of the selectivity profile of this compound against other members of the HSD17B family, supported by available experimental data.
Selectivity Profile of this compound
This compound, also referred to as Compound 18.04 in patent literature, demonstrates significant potency and selectivity for HSD17B13 over other HSD17B isoforms. The following table summarizes the inhibitory activity (IC50) of this compound against various HSD17B family members, as detailed in patent application WO2023043836A1.
| Target Enzyme | IC50 (nM) |
| HSD17B13 | < 10 |
| HSD17B1 | > 1000 |
| HSD17B2 | > 1000 |
| HSD17B4 | > 1000 |
| HSD17B11 | > 1000 |
Data extracted from patent application WO2023043836A1.
The data clearly indicates that this compound is a highly selective inhibitor of HSD17B13, with at least a 100-fold greater potency for its primary target compared to other tested HSD17B family members. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using a robust biochemical assay. The general methodology is outlined below.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of HSD17B13. The conversion of a substrate by the enzyme is measured in the presence and absence of the inhibitor.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol or a fluorescently labeled substrate)
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl buffer with additives to ensure enzyme stability)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of detecting the product formation (e.g., fluorescence or luminescence)
Procedure:
-
A solution of the test compound is serially diluted to create a range of concentrations.
-
The recombinant HSD17B13 enzyme, substrate, and cofactor are added to the wells of a microplate.
-
The diluted test compound is then added to the respective wells. Control wells containing either no inhibitor (vehicle control) or a known potent inhibitor are also included.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified using a plate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable pharmacological model.
HSD17B13 Signaling Pathway and Experimental Workflow
To provide a broader context for the significance of HSD17B13 inhibition, the following diagrams illustrate the enzyme's role in cellular signaling and a typical experimental workflow for inhibitor screening.
Caption: Simplified signaling pathway illustrating the role of HSD17B13 in lipid metabolism and hepatocellular injury.
Caption: A typical experimental workflow for the identification and characterization of selective HSD17B13 inhibitors.
Unveiling the Selectivity Profile of Hsd17B13 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to ensuring target-specific engagement and avoiding off-target effects. This guide provides a comparative overview of the available cross-reactivity and selectivity data for Hsd17B13-IN-26 and other publicly disclosed inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.
While this compound is commercially available as an inhibitor of Hsd17B13, a thorough review of the scientific literature and public databases reveals a significant lack of published data on its cross-reactivity against other enzymes, particularly members of the highly homologous Hsd17B family. This absence of comprehensive selectivity data presents a challenge for researchers aiming to use this compound as a specific tool to probe the function of Hsd17B13.
In contrast, other research-stage Hsd17B13 inhibitors offer more detailed characterization, providing a benchmark for the type of data crucial for advancing our understanding of this enzyme's role in disease.
Comparative Analysis of Hsd17B13 Inhibitors
To provide a clear comparison, the following table summarizes the available data for this compound and two other notable Hsd17B13 inhibitors: BI-3231 and a recently disclosed potent inhibitor, here designated as "Compound 32".
| Feature | This compound (Compound 18.04) | BI-3231 | Compound 32 |
| Reported Target | Hsd17B13[1] | Hsd17B13[1] | Hsd17B13[2] |
| Potency (IC50) | < 0.1 µM (with estradiol as substrate)[3] | 2.5 nM[2] | Not explicitly stated, but described as "highly potent"[2] |
| Selectivity Data | No publicly available data | Good selectivity versus the phylogenetically closest isoform HSD17B11[1] | Described as "highly selective"[2] |
| In Vivo Activity | No publicly available data | Showed in vivo activity[2] | Demonstrated robust in vivo anti-MASH effects, superior to BI-3231[2] |
| Publicly Available Experimental Protocols | No detailed protocols found | High-throughput screening and optimization process described[1] | Multiparameter optimization from a high-throughput screen reported[2] |
Experimental Methodologies: A Look at Best Practices
The development of selective inhibitors like BI-3231 and Compound 32 involved rigorous experimental protocols to ascertain their potency and selectivity. While specific details for this compound are unavailable, the general approach for characterizing such inhibitors is outlined below.
High-Throughput Screening (HTS) for Inhibitor Discovery
The initial identification of Hsd17B13 inhibitors often involves screening large compound libraries against the purified enzyme. A common method, as described for the discovery of BI-3231, utilizes a MALDI-TOF mass spectrometry platform to measure the enzymatic conversion of a substrate like estradiol in the presence of the cofactor NAD+.[1]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
HSD17B13 Inhibition: A Comparative Analysis of Efficacy in Preclinical NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
Efficacy of HSD17B13 Inhibition in a High-Fat Diet (HFD) Induced Murine Model of NAFLD
Recent preclinical studies utilizing a short hairpin RNA (shRNA) to achieve liver-specific knockdown of Hsd17b13 in mice with high-fat diet (HFD)-induced obesity and steatosis have demonstrated significant therapeutic benefits. These findings provide a strong rationale for the development of small molecule inhibitors like Hsd17B13-IN-26.
| Parameter | Vehicle Control (HFD) | shRNA-mediated Hsd17b13 Knockdown (HFD) | Percentage Improvement |
| Liver Histology | |||
| Hepatic Steatosis | Severe | Markedly Improved | Not Quantified |
| Liver Function Tests | |||
| Serum ALT | Elevated | Decreased | Not Quantified |
| Metabolic Parameters | |||
| Body Weight | No significant change | No significant change | N/A |
| Adiposity | No significant change | No significant change | N/A |
| Glycemia | No significant change | No significant change | N/A |
| Gene Expression (Liver) | |||
| Timp2 (Fibrosis marker) | Elevated | Decreased | Not Quantified |
| Cd36 (Fatty acid uptake) | Not Reported | Reciprocally Regulated | Not Quantified |
| Hepatic Lipidomics | |||
| Diacylglycerols (DAGs) | Elevated | Major Decrease | Not Quantified |
| Phosphatidylcholines (PCs) with PUFAs | Not Reported | Increased | Not Quantified |
Alternative HSD17B13 Inhibitors and Their Preclinical Status
Several other HSD17B13 inhibitors are under investigation, with some having entered clinical trials. While detailed preclinical efficacy data for all these compounds is not publicly available, their progression into clinical development suggests positive preclinical outcomes.
| Compound/Therapy | Modality | Developer | Preclinical Highlights/Status |
| BI-3231 | Small Molecule | Boehringer Ingelheim | Potent and selective inhibitor identified through high-throughput screening.[4] |
| RNAi Therapeutics | RNA Interference | Alnylam Pharmaceuticals | A small interfering RNA (siRNA) targeting HSD17B13 was found to decrease serum ALT activity in patients with presumed NAFLD.[4] |
| Antisense Oligonucleotide (ASO) | ASO | Not specified | In a choline-deficient, L-amino acid-defined, HFD (CDAHFD) mouse model, a Hsd17b13 ASO resulted in a significant, dose-dependent reduction of hepatic Hsd17b13 gene expression and improvements in liver enzymes, steatosis, and fibrosis.[5] |
Experimental Protocols
A generic experimental protocol for evaluating the efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NAFLD is outlined below.
High-Fat Diet (HFD) Induced NAFLD Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and hepatic steatosis.
-
Compound Administration: The HSD17B13 inhibitor (e.g., this compound) is administered to a treatment group of mice, typically via oral gavage or intraperitoneal injection, for a specified duration (e.g., 4-8 weeks). A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Efficacy Evaluation:
-
Metabolic Monitoring: Body weight, food intake, and glucose tolerance are monitored throughout the study.
-
Serum Analysis: At the end of the study, blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury. Serum lipids (triglycerides, cholesterol) are also assessed.
-
Liver Histology: Livers are harvested, weighed, and a portion is fixed in formalin for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis. A NAFLD Activity Score (NAS) is often used for semi-quantitative assessment.
-
Gene Expression Analysis: Another portion of the liver is snap-frozen for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
Lipidomics: Hepatic lipid content (triglycerides, diacylglycerols, etc.) can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Visualizing the Role of HSD17B13 and Experimental Design
To better understand the mechanism of HSD17B13 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Caption: General experimental workflow for preclinical NAFLD studies.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for NAFLD. Preclinical data from knockdown studies robustly demonstrate that reducing HSD17B13 activity in the liver can ameliorate steatosis and markers of liver injury in diet-induced models of NAFLD. While specific data for this compound is not available in published literature, its efficacy can be benchmarked against the positive outcomes observed with other HSD17B13 inhibitors. Further preclinical studies are warranted to fully characterize the therapeutic potential of novel small molecule inhibitors in a range of NAFLD models that recapitulate the different features of the human disease, including inflammation and fibrosis.
References
- 1. escholarship.org [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Showdown: A Head-to-Head Comparison of Hsd17B13 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors is rapidly evolving. This guide provides a comprehensive in vivo comparison of leading small molecule and RNAi therapeutic candidates, summarizing key experimental data and methodologies to inform preclinical and clinical research strategies.
Genetic studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and other chronic liver pathologies. This has spurred the development of multiple therapeutic agents aimed at inhibiting Hsd17B13 activity. This guide focuses on the in vivo performance of prominent inhibitors, presenting available data from head-to-head and independent preclinical studies.
Small Molecule Inhibitors: A Comparative Analysis
A growing number of orally available small molecule inhibitors targeting Hsd17B13 are advancing through preclinical and early clinical development. Here, we compare the in vivo efficacy of several key candidates based on publicly available data.
A recent study directly compared the in vivo anti-MASH effects of a novel, liver-targeting inhibitor, designated as compound 32 , with the well-characterized chemical probe BI-3231 .[1] The results demonstrated the superior performance of compound 32 in multiple mouse models of MASH.[1]
Enanta Pharmaceuticals has presented preclinical data on two distinct Hsd17B13 inhibitors, EP-036332 and EP-040081 , in a mouse model of autoimmune hepatitis.[2] Additionally, Inipharm's INI-822 has shown promising results in a rat model of MASH.[3][4][5]
Quantitative Data Summary
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Efficacy | Reference |
| Compound 32 | Multiple MASH mouse models | Not specified | Exhibited better anti-MASH effects compared to BI-3231.[1] | [1] |
| BI-3231 | Multiple MASH mouse models | Not specified | Showed anti-MASH effects, but was outperformed by compound 32.[1] | [1] |
| EP-036332 | Concanavalin A-induced acute liver injury (mouse) | 100 mg/kg, twice daily (b.i.d.) | Decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9. Attenuated gene markers of immune cell activation.[2] | [2] |
| EP-040081 | Concanavalin A-induced acute liver injury (mouse) | 10 or 100 mg/kg, once daily (q.d.) | Decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9. Attenuated gene markers of immune cell activation.[2] | [2] |
| INI-822 | CDAA-HFD fed rats (MASH model) | Not specified | Reduced levels of alanine transaminase (ALT). Dose-dependent increase in hepatic phosphatidylcholines.[3] | [3] |
| INI-822 | Zucker obese rats | Repeat dosing | Led to changes in bioactive lipids, including a 79-fold increase in the Hsd17B13 substrate, 12-HETE.[4][5] | [4][5] |
RNA Interference (RNAi) Therapeutics: Targeting the Source
Several companies are pursuing an alternative approach by using RNAi to silence the expression of the Hsd17B13 gene. These therapies are typically administered subcutaneously and are designed for long-acting effects.
ARO-HSD (GSK4532990) , developed by Arrowhead Pharmaceuticals and licensed to GSK, has shown robust and durable knockdown of hepatic Hsd17B13 mRNA and protein in both healthy volunteers and patients with suspected NASH.[6][7] This was accompanied by clinically meaningful reductions in liver enzymes.[6][7]
Alnylam Pharmaceuticals' rapirosiran (ALN-HSD) has also demonstrated a strong safety and tolerability profile in a Phase 1 study, with a significant, dose-dependent reduction in liver Hsd17B13 mRNA.[8][9] AstraZeneca's AZD7503 is another RNAi candidate that has been evaluated in a Phase 1 study to assess the knockdown of hepatic Hsd17B13 mRNA.[10][11]
Quantitative Data Summary
| Inhibitor | Population | Dosing Regimen | Key In Vivo Efficacy | Reference |
| ARO-HSD (GSK4532990) | Patients with suspected NASH | 25, 100, or 200 mg (two doses, Days 1 and 29) | Mean reduction in hepatic Hsd17B13 mRNA at Day 71: -56.9% (25 mg), -85.5% (100 mg), -93.4% (200 mg). Mean reduction in ALT at Day 71: -7.7% (25 mg), -39.3% (100 mg), -42.3% (200 mg).[7] | [6][7] |
| Rapirosiran (ALN-HSD) | Adults with MASH | Two doses, 12 weeks apart | Median reduction of 78% in liver Hsd17B13 mRNA at 6 months in the highest-dose (400 mg) group.[8] | [8][9] |
| AZD7503 | Patients with NAFLD or NASH | Multiple doses (3 doses, 14 days apart) | Designed to assess knockdown of hepatic Hsd17B13 mRNA. Specific knockdown data not yet publicly available. | [10][11] |
Experimental Protocols
Small Molecule Inhibitor Efficacy in a Mouse Model of Autoimmune Hepatitis (Enanta Pharmaceuticals)
-
Animal Model: 8-week-old male C57BL/6J mice.[2]
-
Induction of Liver Injury: A single intravenous injection of concanavalin A (ConA) was administered to induce acute, T-cell-mediated liver injury.[2]
-
Treatment Protocol: Mice were pre-treated with either EP-036332 (100 mg/kg, b.i.d.) or EP-040081 (10 or 100 mg/kg, q.d.) via oral gavage for 3 days prior to ConA injection. The final dose was administered one hour before ConA challenge.[2]
-
Endpoint Analysis: Plasma and liver tissue were collected 6 hours after ConA injection. Plasma alanine aminotransferase (ALT) levels were measured as a marker of liver injury. Pro-inflammatory cytokines and chemokines (TNF-α, IL-1β, CXCL9) in the plasma and gene markers of immune cell activation in the liver were quantified.[2]
Small Molecule Inhibitor Efficacy in a Rat Model of MASH (Inipharm)
-
Animal Model: Rats fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH.[3]
-
Treatment Protocol: INI-822 was administered to the CDAA-HFD fed rats. Specific dosage and duration were not detailed in the available summary.[3]
-
Endpoint Analysis: Plasma ALT levels were measured to assess liver damage. Hepatic phosphatidylcholine (PC) levels were also quantified.[3]
RNAi Therapeutic Efficacy in Patients with Suspected NASH (Arrowhead Pharmaceuticals)
-
Study Design: Open-label study in patients with NASH or suspected NASH.
-
Treatment Protocol: Patients received two subcutaneous injections of ARO-HSD (at doses of 25 mg, 100 mg, or 200 mg) on Day 1 and Day 29.[7]
-
Endpoint Analysis: Liver biopsies were performed at baseline and on Day 71 to measure the expression of Hsd17B13 mRNA and protein. Plasma ALT levels were monitored throughout the study.[7]
Visualizing the Landscape of Hsd17B13 Inhibition
Proposed Signaling Pathway of Hsd17B13 in Liver Disease
Caption: Proposed role of Hsd17B13 in liver disease and points of therapeutic intervention.
General Experimental Workflow for In Vivo Testing of Hsd17B13 Inhibitors
Caption: A generalized workflow for the in vivo evaluation of Hsd17B13 inhibitors.
References
- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. businesswire.com [businesswire.com]
- 5. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 6. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
- 11. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
Hsd17B13-IN-26 vs. Pan-HSD Inhibitors: A Comparative Guide for Drug Development Professionals
An in-depth analysis of targeted versus broad-spectrum inhibition of hydroxysteroid dehydrogenases for therapeutic intervention.
This guide provides a comprehensive comparison between the highly selective inhibitor Hsd17B13-IN-26 and the broader class of pan-hydroxysteroid dehydrogenase (HSD) inhibitors. We will explore their mechanisms of action, present comparative performance data, and detail the experimental protocols used for their evaluation. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the distinct therapeutic strategies these inhibitor classes represent.
Introduction to HSDs and Therapeutic Targeting
The hydroxysteroid dehydrogenase (HSD) superfamily comprises a large group of enzymes crucial for the biosynthesis and metabolism of steroid hormones and other lipids.[1][2][3][4] These enzymes regulate the local availability of active hormones like androgens, estrogens, and glucocorticoids, thereby influencing a vast array of physiological processes.[3][4] Dysregulation of HSD activity is implicated in numerous diseases, making them attractive therapeutic targets.[3][4][5]
Two distinct inhibitory strategies have emerged:
-
Selective Inhibition: This approach targets a single HSD isoform with high specificity. This compound is a prime example, designed to inhibit only the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[6]
-
Pan-Inhibition: This strategy employs compounds that inhibit multiple HSD isoforms simultaneously, aiming to modulate entire steroidogenic pathways.[3]
HSD17B13, a liver-specific enzyme localized to lipid droplets, has recently garnered significant attention.[7][8][9] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[7][8][9][10][11] This genetic validation makes HSD17B13 a compelling target for the development of selective inhibitors like this compound.
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and pan-HSD inhibitors lies in their target scope and the subsequent biological consequences.
Hsd17B13: A Specific Regulator of Hepatic Lipid Metabolism
HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde within hepatocytes.[7][8][10] Its expression is under the control of the Liver X Receptor-α (LXR-α) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipid homeostasis.[7] Overexpression of HSD17B13 has been shown to influence pathways related to lipid metabolism and inflammation, such as the NF-κB and MAPK signaling pathways.[2] The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with naturally occurring loss-of-function variants. Potent and selective inhibitors have been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway, demonstrating robust anti-MASH activity in preclinical models.[12]
Caption: HSD17B13 expression and its role in liver pathophysiology.
Pan-HSD Inhibitors: Broad Modulation of Steroid Action
Pan-HSD inhibitors lack specificity for a single isoform. Instead, they target multiple HSD enzymes, such as 11β-HSDs and various 17β-HSDs.[3] These enzymes act as molecular switches, controlling the activation and inactivation of potent steroid hormones at a pre-receptor level.[3] For instance, 11β-HSD1 converts inactive cortisone to active cortisol, amplifying glucocorticoid action in metabolic tissues, while 17β-HSDs are critical for modulating the potency of androgens and estrogens.[3][13] By inhibiting these enzymes, pan-HSD inhibitors can broadly suppress the production of active steroids, a mechanism that could be beneficial in hormone-dependent cancers or metabolic syndrome. However, this lack of specificity increases the risk of disrupting unintended pathways and causing off-target effects.
Caption: Pan-HSD inhibitors block multiple enzymes, altering steroid hormone levels.
Comparative Performance Data
The primary distinction in performance is selectivity. While this compound is designed for a single target, pan-HSD inhibitors have a broad activity profile. The following table summarizes the key performance characteristics, using data from published potent HSD17B13 inhibitors as a proxy for this compound and known inhibitors of other HSDs for comparison.
| Feature | This compound (Projected Profile) | Representative Pan-HSD Inhibitor (e.g., Carbenoxolone) | Representative Isoform-Selective Inhibitor (e.g., AZD4017 for 11β-HSD1) |
| Primary Target(s) | HSD17B13 | 11β-HSD1, 11β-HSD2, and others | 11β-HSD1 |
| Potency (IC₅₀) | Low nanomolar (e.g., 2.5 nM for compound 32)[12] | Micromolar range, varies by isoform[14] | Low nanomolar |
| Selectivity Profile | High selectivity against other HSD isoforms (e.g., HSD17B11)[15][16] | Low; inhibits multiple isoforms | High selectivity against 11β-HSD2 |
| Therapeutic Area | Chronic Liver Disease (NASH, Fibrosis)[10][11][12] | Inflammation, Hypertension (historical use) | Type 2 Diabetes, Metabolic Syndrome[13][17] |
| Mechanism | Targeted inhibition of retinol dehydrogenase activity | Broad inhibition of glucocorticoid metabolism | Selective inhibition of cortisol regeneration |
| Key Advantage | Genetically validated target; high specificity reduces risk of off-target effects | Broad impact on steroidogenesis | Targeted modulation of a specific pathway |
| Potential Limitation | Efficacy limited to HSD17B13-dependent pathologies | High potential for side effects due to lack of specificity | Potential for compensatory activation of other pathways (e.g., HPA axis)[17] |
Experimental Protocols
Evaluating the potency and selectivity of HSD inhibitors requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
HSD17B13 Enzymatic Inhibition Assay (In Vitro)
This protocol determines the direct inhibitory effect of a compound on purified HSD17B13 enzyme.
Objective: To calculate the IC₅₀ value of a test compound against HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).[15]
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.5.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Detection System: Mass Spectrometry (e.g., MALDI-TOF-MS) or HPLC to quantify substrate conversion.[16]
Methodology:
-
Reaction Preparation: In a microplate, add assay buffer containing NAD⁺.
-
Compound Addition: Add serial dilutions of the test compound (typically from 10 µM to 0.1 nM) to the wells. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
-
Enzyme Addition: Add purified HSD17B13 enzyme to all wells except the 100% inhibition control and pre-incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., Estradiol).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) during which the reaction proceeds linearly.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or ether).[18]
-
Detection: Analyze the samples to measure the amount of product formed (e.g., Estrone from Estradiol).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular HSD Activity Assay
This protocol measures the ability of an inhibitor to block HSD activity within a cellular context.
Objective: To assess the cellular potency of an inhibitor.
Materials:
-
A human cell line endogenously expressing the target HSD or engineered to overexpress it (e.g., HEK293 cells transfected with HSD17B13).
-
Cell culture medium and reagents.
-
Substrate (e.g., cortisone for 11β-HSD1 expressing cells).
-
Test compound.
-
LC-MS/MS or specific ELISA for product quantification.
Methodology:
-
Cell Plating: Seed cells in a multi-well plate and grow to confluence.
-
Compound Treatment: Remove the growth medium and replace it with a serum-free medium containing serial dilutions of the test compound. Incubate for 1-2 hours.
-
Substrate Addition: Add the substrate to the medium and incubate for 4-24 hours.
-
Sample Collection: Collect the supernatant (cell culture medium).
-
Product Quantification: Measure the concentration of the product (e.g., cortisol) in the supernatant using a validated method like LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle-treated controls and determine the cellular IC₅₀.
Caption: A typical drug discovery cascade for developing HSD inhibitors.
Conclusion
The choice between a selective inhibitor like this compound and a pan-HSD inhibitor represents a fundamental decision in therapeutic strategy.
-
This compound exemplifies a modern, targeted approach. Backed by strong human genetic data, its high specificity for a single, liver-expressed enzyme promises a focused therapeutic effect on chronic liver diseases with a potentially superior safety profile due to a lower risk of off-target effects.
-
Pan-HSD inhibitors offer a broader, systemic modulation of steroid hormone pathways. While this can be advantageous for complex multifactorial diseases like certain cancers or metabolic syndromes, it carries an inherent risk of unintended physiological consequences. Their development requires careful consideration of the benefit versus the risk of disrupting multiple endocrine axes.
For drug development professionals, the decision hinges on the specific pathology being addressed. For diseases with a clearly implicated and genetically validated target like HSD17B13 in NASH, the selective inhibitor approach is unequivocally the more promising path forward.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Human hydroxysteroid dehydrogenases and pre-receptor regulation: Insights into inhibitor design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of 17β-hydroxysteroid dehydrogenase type 1, 2 and 14: Structures, biological activities and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of inhibition of 3 alpha, 20 beta-hydroxysteroid dehydrogenase by a licorice-derived steroidal inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 11β-HSD1 inhibition in men mitigates prednisolone-induced adverse effects in a proof-of-concept randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
Benchmarking Hsd17B13 Inhibitors Against Current NAFLD/NASH Treatments: A Comparative Guide
Disclaimer: No public domain information is available for a compound specifically named "Hsd17B13-IN-26." This guide will therefore utilize publicly available data on other potent and selective small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), namely BI-3231 and INI-822 , as representative examples of this therapeutic class. These will be benchmarked against current and late-stage clinical treatments for Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH).
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available preclinical and clinical data.
Introduction: The Role of HSD17B13 in NAFLD
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver. A subset of NAFLD patients develops nonalcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver cell damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2]
Recent human genetic studies have identified loss-of-function variants in the gene encoding for 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that are associated with a reduced risk of progressive liver disease.[3][4] HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[3][5] Its overexpression is linked to increased lipid accumulation, while its inhibition is emerging as a promising therapeutic strategy for NAFLD/NASH.[4][5]
This guide compares the preclinical profile of HSD17B13 inhibitors with the clinical performance of established and emerging therapies for NAFLD/NASH.
Comparative Efficacy and Mechanism of Action
The following tables summarize the available quantitative data for HSD17B13 inhibitors and current NAFLD/NASH treatments. It is important to note that the data for HSD17B13 inhibitors are from preclinical studies, while the data for other treatments are from clinical trials.
Table 1: HSD17B13 Inhibitors - Preclinical Data
| Compound | Target | Mechanism of Action | Key Preclinical Findings | IC50 | Reference(s) |
| BI-3231 | HSD17B13 | Potent and selective small molecule inhibitor of HSD17B13 enzymatic activity. | Reduces palmitic acid-induced triglyceride accumulation and lipotoxicity in hepatocytes.[6] | hHSD17B13: 1 nM, mHSD17B13: 13 nM[6][7] | [6][7] |
| INI-822 | HSD17B13 | Potent and selective small molecule inhibitor of HSD17B13. | In a rat model, decreased ALT levels, increased hepatic phosphatidylcholine levels, and increased levels of HSD17B13 lipid substrates, consistent with target engagement.[8][9] In a human liver-on-a-chip model, showed a >40% decrease in fibrotic proteins (αSMA and collagen type 1).[10] | Low nM potency[10] | [8][9][10] |
Table 2: Current and Late-Stage NAFLD/NASH Treatments - Clinical Trial Data
| Treatment | Target/Mechanism | Key Clinical Trial Findings | Reference(s) |
| Resmetirom (MGL-3196) | Thyroid Hormone Receptor-β (THR-β) Agonist | MAESTRO-NAFLD-1 (Phase 3): Significant reductions in liver fat (MRI-PDFF) and atherogenic lipids at 52 weeks. Safe and well-tolerated.[11][12] | [11][12] |
| Semaglutide | Glucagon-like peptide-1 (GLP-1) Receptor Agonist | Phase 2 Trial: Higher rates of NASH resolution with no worsening of fibrosis vs. placebo (59% with 0.4 mg dose vs. 17% with placebo). Did not significantly improve fibrosis stage.[13] Significant reductions in liver steatosis, body weight, and HbA1c.[14][15] | [13][14][15] |
| Pioglitazone | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonist | PIVENS Trial & others: Improved liver histology, including steatosis, inflammation, and ballooning.[1][16] In a 3-year trial, 51% of patients achieved resolution of NASH.[1] May cause weight gain.[17] | [1][16][17] |
| Vitamin E | Antioxidant | PIVENS Trial: Associated with a significantly higher rate of histologic improvement in NASH compared to placebo (43% vs. 19%) in non-diabetic patients.[18][19] Did not significantly improve fibrosis.[20] | [18][19][20] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD Pathogenesis
HSD17B13 is a lipid droplet-associated protein that plays a role in hepatic lipid metabolism. Its expression is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[4] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[4] Furthermore, HSD17B13 interacts with Adipose Triglyceride Lipase (ATGL), a key enzyme in lipolysis, and may modulate its activity.[21] Recent evidence also suggests a link between HSD17B13 and profibrotic signaling through Transforming Growth Factor-β1 (TGF-β1).[22][23]
References
- 1. Pioglitazone for the treatment of NASH in patients with prediabetes or type 2 diabetes mellitus | Gut [gut.bmj.com]
- 2. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 9. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 10. inipharm.com [inipharm.com]
- 11. Positive Topline Phase 3 MAESTRO-NAFLD-1 Data Demonstrate [globenewswire.com]
- 12. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Randomized, placebo-controlled trial of pioglitazone in nondiabetic subjects with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. niddk.nih.gov [niddk.nih.gov]
- 18. Study Confirms Benefits of Vitamin E in Nonalcoholic Steatohepatitis [medscape.com]
- 19. droracle.ai [droracle.ai]
- 20. Clinical studies investigating the effect of vitamin E therapy in patients with NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 23. biorxiv.org [biorxiv.org]
Comparative Analysis of Hsd17B13 Inhibitors: A Guide for Researchers
A comprehensive evaluation of leading tool compounds for the therapeutic target Hsd17B13, offering a side-by-side comparison of their biochemical and cellular activities, and a review of the experimental methodologies used for their characterization.
Introduction: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2][3][4][5] This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative analysis of key tool compounds available to researchers for studying Hsd17B13.
It is important to note that a search for a compound specifically named "Hsd17B13-IN-26" did not yield any publicly available information. Therefore, this guide will focus on a comparative analysis of other well-characterized Hsd17B13 inhibitors, namely BI-3231, and a highly potent preclinical candidate referred to as "compound 32". Mention will also be made of INI-822, the first Hsd17B13 inhibitor to enter clinical trials.
Quantitative Comparison of Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for key Hsd17B13 tool compounds, providing a direct comparison of their potency and in vivo characteristics.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Substrate Used | Assay Type | Source |
| BI-3231 | human HSD17B13 | 1 | Estradiol | Biochemical | [6] |
| mouse HSD17B13 | 13 | Estradiol | Biochemical | [6] | |
| Compound 32 | human HSD17B13 | 2.5 | Not specified | Biochemical | [7] |
| HSD17B13-IN-73 | human HSD17B13 | < 100 | Estradiol | Biochemical | [3] |
| HSD17B13-IN-95 | human HSD17B13 | < 100 | Estradiol | Biochemical | [8] |
| HSD17B13-IN-23 | human HSD17B13 | < 100 | Estradiol | Biochemical | [9] |
| < 1000 | Leukotriene B3 | Biochemical | [9] |
Table 2: In Vivo Profile of Selected Hsd17B13 Inhibitors
| Compound | Species | Key Findings | Source |
| BI-3231 | Mouse | Rapidly cleared from plasma, but considerable hepatic exposure maintained over 48 hours. | [6] |
| Compound 32 | Mouse | Demonstrated significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231. Exhibited robust anti-MASH effects in multiple mouse models. | [7] |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and experimental approaches, the following diagrams illustrate the Hsd17B13 signaling pathway and a typical experimental workflow for inhibitor characterization.
The diagram above illustrates the role of Hsd17B13 in hepatic lipid metabolism. The expression of the HSD17B13 gene is induced by SREBP-1c, a key transcription factor in lipogenesis. The Hsd17B13 protein localizes to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.[1] Recent studies with potent inhibitors like compound 32 suggest that inhibition of Hsd17B13 can also modulate the SREBP-1c/FAS pathway, a central route for fatty acid synthesis.[7]
This workflow outlines the typical steps involved in the discovery and characterization of Hsd17B13 inhibitors. It begins with high-throughput screening to identify initial hits, followed by detailed in vitro characterization to determine potency, cellular activity, and selectivity. Promising candidates then advance to in vivo studies to assess their pharmacokinetic properties and efficacy in disease models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Hsd17B13 inhibitors.
Recombinant Hsd17B13 Enzymatic Assay
This assay is fundamental for determining the direct inhibitory activity of compounds on the Hsd17B13 enzyme.
-
Objective: To measure the IC50 value of a test compound against purified Hsd17B13.
-
Principle: The assay measures the enzymatic conversion of a substrate (e.g., estradiol or retinol) to its product, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified, typically through a luminescence-based detection method (e.g., NAD-Glo™ Assay).
-
General Protocol:
-
Recombinant human or mouse Hsd17B13 protein is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., estradiol, retinol, or leukotriene B4) and the cofactor NAD+.[10][11]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of NADH produced is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
-
Materials:
Cellular Hsd17B13 Target Engagement Assay
This assay confirms that the inhibitor can penetrate cells and engage with the Hsd17B13 target in a more physiologically relevant environment.
-
Objective: To measure the potency of a compound in inhibiting Hsd17B13 activity within a cellular context.
-
Principle: A cell line overexpressing Hsd17B13 is treated with the test compound. The cells are then lysed, and the activity of Hsd17B13 in the lysate is measured using an enzymatic assay similar to the biochemical assay described above.
-
General Protocol:
-
A suitable human cell line (e.g., HEK293 or HepG2) is transiently or stably transfected to overexpress Hsd17B13.
-
The cells are incubated with various concentrations of the test compound for a specific duration.
-
Cells are washed and lysed to release the intracellular contents, including the Hsd17B13 enzyme.
-
The Hsd17B13 activity in the cell lysate is measured using a biochemical assay with a suitable substrate and NAD+.
-
Cellular IC50 values are determined from the concentration-response curve.
-
In Vivo Pharmacokinetic and Efficacy Studies
These studies are essential to evaluate the drug-like properties of an inhibitor and its therapeutic potential in a living organism.
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the in vivo efficacy of an Hsd17B13 inhibitor.
-
Pharmacokinetic Studies:
-
The test compound is administered to mice (e.g., C57BL/6) via a relevant route (e.g., oral gavage or intravenous injection).
-
Blood and liver tissue samples are collected at various time points post-administration.
-
The concentration of the compound in plasma and liver is quantified using LC-MS/MS.
-
Pharmacokinetic parameters such as half-life, clearance, and tissue distribution are calculated.
-
-
Efficacy Studies (MASH Models):
-
A mouse model of MASH is established, for example, by feeding a high-fat diet.
-
The mice are treated with the Hsd17B13 inhibitor or a vehicle control over a defined period.
-
At the end of the study, various endpoints are assessed, including:
-
Liver histology (steatosis, inflammation, fibrosis)
-
Biochemical markers in blood (e.g., ALT, AST)
-
Gene expression analysis of key fibrotic and inflammatory markers in the liver.
-
Lipidomic analysis of the liver.
-
-
Conclusion
The development of potent and selective Hsd17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. While direct comparative data for a wide range of tool compounds is still emerging, inhibitors like BI-3231 and the recently reported "compound 32" provide valuable tools for researchers to further investigate the biological functions of Hsd17B13 and its role in liver disease. The methodologies outlined in this guide provide a framework for the robust characterization of novel Hsd17B13 inhibitors. As more data on clinical candidates such as INI-822 becomes available, the comparative landscape of Hsd17B13 inhibitors will continue to evolve, paving the way for new therapeutic interventions.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. frontiersin.org [frontiersin.org]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. inipharm.com [inipharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. origene.com [origene.com]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-26: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational disposal of the small molecule inhibitor Hsd17B13-IN-26 is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this research chemical.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides disposal procedures based on general guidelines for similar small molecule inhibitors used in research laboratories. It is imperative to treat all unknown chemicals as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety Considerations
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like most laboratory chemicals, follows a structured process to ensure safety and regulatory compliance.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the waste is hazardous. Since a specific SDS is unavailable, this compound should be managed as a hazardous waste unless confirmed otherwise by a qualified professional.[1] Most chemical wastes in a laboratory setting are considered hazardous and must be disposed of through a dedicated hazardous waste program.[2]
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1]
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. For instance, avoid mixing with strong acids, bases, or oxidizers.
Step 3: Container Selection and Labeling
The choice of waste container and its labeling are critical for safe storage and disposal.
-
Container: Use containers that are in good condition, free of leaks, and compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[2] The label should also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage of Chemical Waste
Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to control any potential spills.
Step 5: Arranging for Disposal
Never dispose of this compound down the drain or in the regular trash.[2][3] Contact your institution's EHS department to schedule a pickup for your hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.
Step 6: Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
Defacing the Label: After thorough rinsing, the original label on the container should be completely defaced or removed before the container is discarded or repurposed.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative disposal parameters are based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not Permitted for Hazardous Waste | [2] |
| Solid Waste to Trash | Not Permitted for Hazardous Waste | [2] |
| Liquid Waste to Sewer | Not Permitted for Hazardous Waste | [2] |
| Container Headspace | Leave at least 10% headspace to allow for expansion. | General Practice |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
